molecular formula C30H30ClF4N5O2 B15540925 H3B-6545 hydrochloride CAS No. 2052132-51-9

H3B-6545 hydrochloride

Cat. No.: B15540925
CAS No.: 2052132-51-9
M. Wt: 604.0 g/mol
InChI Key: KNSVJVMDHBDKJL-XVBKFJSKSA-N
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Description

Selective Estrogen Receptor Covalent Antagonist H3B-6545 is an orally available, selective and covalent antagonist of estrogen receptor alpha (ERalpha;  ERa;  ESR1;  nuclear receptor subfamily 3, group A, member 1;  NR3A1), with potential antineoplastic activity. Upon oral administration, selective estrogen receptor covalent antagonist (SERCA) H3B-6545 selectively and covalently binds to a cysteine that is unique to ERalpha and is not present in other nuclear hormone receptors, thereby inhibiting the activity of ERalpha. This inhibits the growth and survival of ERalpha-expressing cancer cells. ERalpha, a nuclear hormone receptor, is often overexpressed and/or mutated in a variety of cancer cell types. It plays a key role in tumor cell proliferation and survival.
selective estrogen receptor (ER)alpha covalent antagonist

Properties

IUPAC Name

(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F4N5O2.ClH/c1-39(2)27(40)9-6-14-35-15-16-41-26-13-11-22(19-36-26)28(21-10-12-25-23(17-21)29(31)38-37-25)24(18-30(32,33)34)20-7-4-3-5-8-20;/h3-13,17,19,35H,14-16,18H2,1-2H3,(H,37,38);1H/b9-6+,28-24-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSVJVMDHBDKJL-XVBKFJSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CCNCCOC1=NC=C(C=C1)C(=C(CC(F)(F)F)C2=CC=CC=C2)C3=CC4=C(NN=C4C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C=C/CNCCOC1=NC=C(C=C1)/C(=C(/CC(F)(F)F)\C2=CC=CC=C2)/C3=CC4=C(NN=C4C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClF4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of H3B-6545 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H3B-6545 is a first-in-class, orally bioavailable, selective estrogen receptor covalent antagonist (SERCA) designed for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2][3] It demonstrates a novel mechanism of action by irreversibly binding to and inactivating both wild-type and mutant forms of the estrogen receptor alpha (ERα), a key driver of breast cancer proliferation.[2][4] This covalent modification offers a durable and potent antagonism that overcomes the limitations of existing endocrine therapies, particularly in the context of acquired resistance driven by ESR1 mutations.[5][6] Preclinical and clinical studies have demonstrated significant anti-tumor activity in heavily pretreated patient populations, including those with tumors harboring activating ESR1 mutations such as Y537S and D538G.[7][8]

Core Mechanism of Action: Covalent Inactivation of ERα

The primary mechanism of H3B-6545 involves its function as a selective ERα covalent antagonist.[9] Unlike traditional selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs), H3B-6545 forms an irreversible covalent bond with a specific amino acid residue within the ERα ligand-binding domain.[8]

Key Features:

  • Covalent Binding: H3B-6545 specifically targets cysteine-530 (C530) of the ERα protein.[5][8][10] This irreversible engagement ensures a long residence time and sustained inactivation of the receptor.[8]

  • Enforced Antagonist Conformation: Upon binding, H3B-6545 locks the receptor in a unique antagonist conformation, which prevents the conformational changes necessary for transcriptional activation.[2][11]

  • Activity Against Wild-Type and Mutant ERα: The covalent mechanism is effective against both wild-type ERα (ERα-WT) and mutant forms (ERα-MUT) that arise during endocrine therapy.[2][6] Activating mutations in the ESR1 gene, which encodes ERα, often lead to ligand-independent receptor activation and resistance to aromatase inhibitors and fulvestrant (B1683766).[8][12] H3B-6545 potently inactivates these constitutively active mutant receptors.[5][8]

The development of H3B-6545 was a progression from a prior compound, H3B-5942, with structure-based drug design employed to enhance the potency of the core scaffold, ensuring efficacy even in the potential context of C530 mutations.[5][6]

cluster_0 H3B-6545 Mechanism of Action H3B6545 H3B-6545 (Oral Administration) Binding Irreversible Covalent Binding H3B6545->Binding ER_alpha ERα Receptor (Wild-Type or Mutant) C530 Cysteine-530 Residue ER_alpha->C530 C530->Binding Conformation Receptor Locked in Antagonist Conformation Binding->Conformation Dimerization Inhibition of Receptor Dimerization Conformation->Dimerization Transcription Blockade of Co-activator Recruitment & DNA Binding Dimerization->Transcription Gene_Expression Downregulation of ER-Target Genes (e.g., GREB1, TFF1) Transcription->Gene_Expression Proliferation Inhibition of Tumor Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: H3B-6545 covalently binds to C530 on ERα, blocking downstream signaling.

Preclinical and Clinical Efficacy: Quantitative Data

H3B-6545 has demonstrated potent anti-tumor activity across a range of preclinical models and in clinical trials involving heavily pretreated patients with ER+/HER2- metastatic breast cancer.

Table 1: In Vitro Potency of H3B-6545
Cell LineERα StatusGI₅₀ (nM)
MCF7WT0.3 - 0.4
HCC1428WT1.0
BT483WT0.5
T47DWT5.2
CAMA-1WT0.2
Data sourced from MedchemExpress.[11]
Table 2: Clinical Trial Efficacy of H3B-6545 Monotherapy
Clinical Trial IDPatient PopulationRecommended DoseObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (PFS)
NCT03250676[1]Heavily pretreated ER+/HER2- mBC450 mg QD20.2%-5.06 months
NCT03250676 (ESR1 Y537S subset)[8]Clonal ESR1 Y537S mBC450 mg QD25%-7.3 months
NCT04568902[2][13]Japanese ER+/HER2- mBC450 mg QD3.0%33.3% (66.7% in ESR1 mutant subset)3.9 months
mBC: metastatic breast cancer; QD: once daily.
Table 3: Pharmacokinetic Parameters of H3B-6545
SpeciesTerminal Half-LifeBioavailabilityPlasma Protein BindingPrimary Clearance Route
Rat2.4 hours[3][4]Low to Moderate[3][4]99.5 - 99.8%[4]Hepatic Phase 1 Metabolism (CYP3A Substrate)[4]
Monkey4.0 hours[3][4]Low to Moderate[3][4]99.5 - 99.8%[4]Hepatic Phase 1 Metabolism (CYP3A Substrate)[4]

Overcoming Endocrine Resistance

A significant advantage of H3B-6545 is its efficacy in tumors that have developed resistance to standard-of-care endocrine therapies.

  • ESR1 Mutations: Mutations in the ERα ligand-binding domain, such as Y537S and D538G, are detected in up to 30% of patients who have relapsed on endocrine therapy.[8] These mutations cause ligand-independent activation of the receptor, rendering aromatase inhibitors ineffective.[10][12] H3B-6545's covalent mechanism effectively shuts down these constitutively active receptors.[2][8]

  • CDK4/6 Inhibitor Resistance: Preclinical models show that H3B-6545 retains significant single-agent activity in CDK4/6 inhibitor-resistant ERα-WT and ERα-MUT models where fulvestrant fails to show significant anti-tumor activity.[5][8]

  • Superiority to Fulvestrant: In multiple preclinical xenograft models, including those with ESR1 mutations, H3B-6545 demonstrated superior anti-tumor activity compared to the SERD fulvestrant.[2][5][14]

cluster_1 H3B-6545 in Endocrine Resistance ER_Positive_BC ER+ Breast Cancer Endocrine_Therapy Standard Endocrine Therapy (e.g., Aromatase Inhibitors, Fulvestrant) ER_Positive_BC->Endocrine_Therapy Resistance Acquired Resistance Endocrine_Therapy->Resistance ESR1_Mutation ESR1 Mutations (Y537S, D538G) Ligand-Independent Activation Resistance->ESR1_Mutation CDK46i_Resistance CDK4/6i Resistance Resistance->CDK46i_Resistance H3B6545_Intervention H3B-6545 Therapy ESR1_Mutation->H3B6545_Intervention CDK46i_Resistance->H3B6545_Intervention Overcome_Resistance Overcomes Resistance via Covalent ERα Inactivation H3B6545_Intervention->Overcome_Resistance

Caption: H3B-6545 is effective against key mechanisms of endocrine resistance.

Experimental Protocols and Methodologies

Preclinical In Vivo Xenograft Studies
  • Models: Cell line-derived xenografts (e.g., MCF-7) and patient-derived xenografts (PDXs) representing both ERα-WT and ERα-MUT (e.g., Y537S) breast cancer were used.[5]

  • Animal Husbandry: Immunocompromised mice (e.g., NOD-scid gamma) were implanted with tumor cells or fragments.[5] Exogenous estradiol (B170435) (E2) was often supplemented in the drinking water to support the growth of estrogen-dependent tumors.[5]

  • Drug Administration:

    • H3B-6545: Administered orally, once daily (QD), formulated in an appropriate vehicle.[5]

    • Fulvestrant: Administered subcutaneously, once weekly.[5]

    • Palbociclib: Administered orally, once daily.[5]

  • Efficacy Assessment: Tumor volume (TV) was measured twice weekly using calipers. Body weight (BW) was monitored daily as a measure of toxicity. Mice were euthanized if BW loss exceeded 20%.[5]

  • Statistical Analysis: Tumor growth inhibition was calculated and statistically compared between treatment and vehicle control groups.

cluster_2 Preclinical Xenograft Workflow start Tumor Implantation (CDX or PDX) tumor_growth Tumor Growth to Predetermined Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Dosing: H3B-6545 vs. Vehicle / Comparator randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Study Duration) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis

Caption: Workflow for evaluating H3B-6545 efficacy in preclinical xenograft models.

Clinical Trial Methodology (Phase I/II - NCT03250676)
  • Patient Population: Enrolled women with ER-positive, HER2-negative, locally advanced or metastatic breast cancer who were refractory to standard endocrine therapy.[7] A significant portion of patients had received prior treatment with CDK4/6 inhibitors and fulvestrant.[7]

  • Study Design: The trial included a dose-escalation phase (Phase I) to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), followed by an expansion phase (Phase II) to evaluate activity and tolerability at the RP2D.[7]

  • Treatment: H3B-6545 was administered orally once daily at the RP2D of 450 mg.[7]

  • Primary and Secondary Endpoints:

    • Primary: Objective Response Rate (ORR), Progression-Free Survival (PFS), Clinical Benefit Rate (CBR).[7]

    • Secondary: Safety and tolerability.[7]

  • Biomarker Analysis: Circulating tumor DNA (ctDNA) was collected from liquid biopsies at baseline to assess for ESR1 mutation status using the OncoBEAM assay.[2]

Bioanalytical Methods
  • Pharmacokinetic Analysis: Plasma concentrations of H3B-6545 were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[2] The lower limit of quantification was 1.50 ng/mL.[2]

Conclusion

H3B-6545 hydrochloride represents a significant advancement in the treatment of ER+ breast cancer. Its unique mechanism as a selective ERα covalent antagonist allows for potent and durable inactivation of both wild-type and mutant ERα. This approach directly addresses the critical challenge of acquired resistance to existing endocrine therapies, particularly those driven by ESR1 mutations. Clinical data have confirmed its manageable safety profile and meaningful anti-tumor activity in heavily pretreated patients, supporting its continued development as a monotherapy and in combination regimens for ER+, HER2- breast cancer.[7][8]

References

H3B-6545: A Deep Dive into the Structure-Activity Relationship of a First-in-Class Covalent Estrogen Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of H3B-6545, a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA). H3B-6545 has demonstrated significant preclinical and clinical activity in treating estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, particularly in cases with acquired resistance to standard endocrine therapies due to ESR1 mutations.[1][2][3] This document details the molecular interactions, quantitative biological data, and experimental methodologies that underpin the development and optimization of this promising therapeutic agent.

Introduction: Overcoming Endocrine Resistance

Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers.[4] Endocrine therapies, such as selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766), have been the cornerstone of treatment for ER+ breast cancer. However, the emergence of mutations in the ligand-binding domain (LBD) of ERα, most notably Y537S and D538G, can lead to constitutive, ligand-independent receptor activation and subsequent resistance to these therapies.[5][6]

H3B-6545 was developed to address this unmet medical need. It belongs to a novel class of SERCAs that covalently bind to cysteine 530 (C530) within the ERα LBD, a residue that is unique to ERα and not present in other nuclear hormone receptors.[1][7] This covalent modification irreversibly inactivates both wild-type (WT) and mutant ERα, leading to a durable antagonist effect and potent anti-tumor activity.[1][2][3]

Mechanism of Action and Signaling Pathway

H3B-6545 exerts its anti-cancer effects by potently and selectively inhibiting ERα signaling. Upon entering the cell, H3B-6545 binds to the LBD of ERα and forms a covalent bond with the thiol group of C530. This irreversible binding locks the receptor in an antagonist conformation, preventing the conformational changes required for transcriptional activation. Consequently, the recruitment of co-activators is blocked, and ERα-mediated gene transcription is silenced, leading to the inhibition of tumor cell proliferation and survival.

ER_Signaling_Pathway cluster_nucleus Nucleus Estrogen Estrogen ERα_inactive ERα (inactive) Estrogen->ERα_inactive Binds ERα_H3B_complex ERα-H3B-6545 (Covalent Complex) ERα_active ERα Dimer (active) ERα_inactive->ERα_active Dimerization & Nuclear Translocation H3B_6545 H3B-6545 H3B_6545->ERα_inactive Covalently binds to C530 ERα_H3B_complex->Block Inactivation ERE Estrogen Response Element (DNA) ERα_active->ERE Binds Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

Figure 1: H3B-6545 Mechanism of Action in the ERα Signaling Pathway.

Structure-Activity Relationship (SAR)

The development of H3B-6545 was guided by a structure-based drug design approach, evolving from an earlier covalent antagonist, H3B-5942.[8][9] The key structural features of H3B-6545 contribute to its high potency, selectivity, and favorable pharmacokinetic properties.

The core of the SAR strategy focused on optimizing the non-covalent interactions within the ERα LBD to enhance potency beyond the covalent engagement of C530. This was a crucial step to ensure activity even against potential future resistance mutations at the C530 residue.

CompoundR Group ModificationERα WT IC50 (nM)ERα Y537S IC50 (nM)Key Observations
H3B-5942 Phenyl1912Initial lead compound, potent covalent binder.
H3B-6545 Pyridyl0.80.6Introduction of the pyridyl moiety significantly improved potency through enhanced interactions with the LBD.[8]

Table 1: Comparative Activity of H3B-6545 and its Predecessor.

The improved potency of H3B-6545 is attributed to optimized hydrophobic and hydrogen bonding interactions within the ligand-binding pocket, which complements the irreversible covalent bond with C530.

SAR_Logic cluster_sar Structure-Activity Relationship Logic Start Initial Lead (H3B-5942) Modification Scaffold Modification (Phenyl to Pyridyl) Start->Modification Goal Optimized Candidate (H3B-6545) Covalent Maintain Covalent Binding to C530 Modification->Covalent Potency Enhance Non-covalent Interactions Modification->Potency Outcome Increased Potency against WT & Mutant ERα Covalent->Outcome Potency->Outcome Outcome->Goal

Figure 2: Logical Flow of H3B-6545 SAR Optimization.

Quantitative Biological Data

In Vitro Potency

H3B-6545 demonstrates potent anti-proliferative activity across a panel of ER+ breast cancer cell lines, including those harboring ESR1 mutations.

Cell LineESR1 StatusH3B-6545 GI50 (nM)
MCF7Wild-Type0.3-0.4[5][10]
T47DWild-Type5.2[5][10]
CAMA-1Wild-Type0.2[5][10]
HCC1428Wild-Type1.0[5][10]
BT483Wild-Type0.5[5][10]

Table 2: Anti-proliferative Activity of H3B-6545 in ER+ Breast Cancer Cell Lines.

In Vivo Efficacy

In preclinical xenograft models, H3B-6545 showed superior anti-tumor activity compared to standard-of-care agents like fulvestrant and tamoxifen, particularly in models with ESR1 mutations.[1][10] Daily oral dosing of H3B-6545 resulted in significant tumor growth inhibition and, in some cases, tumor regression.[1][2]

Clinical Trial Data

Phase I/II clinical trials have demonstrated the safety and efficacy of H3B-6545 in heavily pretreated patients with ER+, HER2- advanced breast cancer.

Clinical Trial IDPhaseKey Findings
NCT03250676I/IIRecommended Phase 2 dose (RP2D) established at 450 mg once daily. Objective response rate (ORR) of 16.4% in the overall population and 30.0% in patients with ESR1 Y537S-mutant disease.[3]
NCT04568902IH3B-6545 at 450 mg once daily was well-tolerated and showed preliminary anti-tumor effects in Japanese patients, with a clinical benefit rate (CBR) of 66.7% in patients with mutant ESR1.[3]

Table 3: Summary of Key Clinical Trial Results for H3B-6545.

Experimental Protocols

Synthesis of H3B-6545

The synthesis of H3B-6545 has been described in United States Patent No. US 9,796,683 B2, Example 60.[8] The detailed synthetic route involves a multi-step process culminating in the formation of the final covalent antagonist. Researchers should refer to this patent for the specific reaction conditions, reagents, and purification methods.

Synthesis_Workflow cluster_synthesis General Synthetic Workflow Start_Material Starting Materials (Commercially Available) Step1 Multi-step Synthesis of Core Scaffold Start_Material->Step1 Step2 Introduction of Covalent Warhead Step1->Step2 Step3 Final Modification and Purification Step2->Step3 Final_Product H3B-6545 Step3->Final_Product

Figure 3: High-Level Overview of H3B-6545 Synthesis.

Cell Proliferation Assay (GI50 Determination)

ER+ breast cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of H3B-6545 for a specified period (e.g., 5-7 days). Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega). The half-maximal growth inhibition (GI50) values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Studies

Female immunodeficient mice (e.g., NSG or nude) are implanted with ER+ breast cancer cells or patient-derived xenograft (PDX) fragments. Once tumors reach a palpable size, mice are randomized into treatment groups. H3B-6545 is typically administered orally once daily. Tumor volume and body weight are measured regularly (e.g., twice weekly). At the end of the study, tumors are excised for further analysis. All animal studies must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

X-ray Crystallography

The co-crystal structure of H3B-6545 bound to the ERα LBD can be determined to visualize the specific molecular interactions. This involves expressing and purifying the ERα LBD protein, co-crystallizing it with H3B-6545, and collecting X-ray diffraction data at a synchrotron source. The structure is then solved and refined using specialized software.

Conclusion

H3B-6545 represents a significant advancement in the treatment of ER+ breast cancer, particularly for patients who have developed resistance to existing endocrine therapies. Its unique covalent mechanism of action, targeting C530 in both wild-type and mutant ERα, provides a durable and potent antagonism of the ER signaling pathway. The structure-activity relationship studies, guided by a structure-based design approach, have successfully optimized the compound's potency and drug-like properties. The robust preclinical data and promising clinical trial results underscore the therapeutic potential of H3B-6545 as a novel treatment option for this challenging patient population. Further clinical development is ongoing to fully establish its role in the management of advanced breast cancer.

References

H3B-6545: A Covalent Antagonist Targeting ESR1 Mutations in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acquired mutations in the estrogen receptor alpha gene (ESR1) are a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. These mutations, which commonly arise in the metastatic setting following treatment with aromatase inhibitors, lead to constitutive, ligand-independent activation of the ERα signaling pathway, driving endocrine resistance and disease progression. H3B-6545 is a novel, orally bioavailable, selective estrogen receptor covalent antagonist (SERCA) designed to address this unmet need by potently and irreversibly inhibiting both wild-type (WT) and mutant ERα. This technical guide provides a comprehensive overview of the preclinical and clinical development of H3B-6545, with a focus on its mechanism of action, quantitative data, and the experimental methodologies employed in its evaluation.

Mechanism of Action

H3B-6545 represents a distinct class of ERα antagonists. Unlike selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs), H3B-6545 is a SERCA that forms a covalent bond with a specific cysteine residue, C530, located in the ligand-binding domain of ERα.[1][2][3][4] This irreversible binding locks the receptor in an antagonist conformation, preventing the recruitment of coactivators and subsequent transcription of estrogen-responsive genes.[5] This covalent mechanism of action ensures sustained target inhibition, even in the presence of high affinity activating mutations such as Y537S and D538G.[6][7]

Preclinical Pharmacology

In Vitro Potency

H3B-6545 has demonstrated potent anti-proliferative activity across a panel of ER+ breast cancer cell lines, including those harboring wild-type and mutant ESR1. The irreversible nature of its binding translates to sustained cellular activity, even under washout conditions.[8]

Cell LineESR1 StatusH3B-6545 GI₅₀ (nM)
MCF7Wild-Type0.3-0.4
T47DWild-Type5.2
CAMA-1Wild-Type0.2
HCC1428Wild-Type1.0
BT483Wild-Type0.5

Table 1: In Vitro Anti-proliferative Activity of H3B-6545 in ER+ Breast Cancer Cell Lines.[5]

In Vivo Efficacy

The anti-tumor activity of H3B-6545 has been extensively evaluated in various xenograft models, including cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs) expressing wild-type or mutant ERα. In these models, orally administered H3B-6545 demonstrated superior efficacy compared to standard-of-care agents like fulvestrant (B1683766) and tamoxifen (B1202).[5][9] Notably, H3B-6545 also showed significant activity in models resistant to CDK4/6 inhibitors.[7]

In the MCF-7 xenograft model, once-daily oral dosing of H3B-6545 resulted in potent and superior anti-tumor activity compared to fulvestrant.[8] Furthermore, in PDX models harboring ESR1 mutations, H3B-6545 demonstrated greater tumor growth inhibition than both tamoxifen and fulvestrant.[5]

Clinical Development

H3B-6545 has been evaluated in Phase I and II clinical trials in heavily pretreated patients with locally advanced or metastatic ER+, HER2-negative breast cancer who have progressed on prior endocrine therapies. (NCT03250676, NCT04568902)[10][11][12]

Pharmacokinetics

Pharmacokinetic studies in humans have shown that H3B-6545 is rapidly absorbed with a time to maximum concentration (Tmax) of approximately 2-4 hours.[13] The plasma concentration increases with the dose, and the terminal half-life is estimated to be around 10 hours.[13] A high-fat meal was found to increase the bioavailability of H3B-6545.

ParameterValueSpecies
Terminal Half-life 2.4 hRat
4.0 hMonkey
~10 hHuman
Bioavailability Low to moderateRat, Monkey
Plasma Protein Binding 99.5-99.8%Across species
Metabolism Primarily via hepatic Phase 1 metabolism (CYP3A substrate)Human

Table 2: Summary of H3B-6545 Pharmacokinetic Parameters.[14]

Clinical Efficacy

The clinical efficacy of H3B-6545 has been demonstrated in a heavily pretreated patient population. At the recommended Phase 2 dose (RP2D) of 450 mg once daily, H3B-6545 showed meaningful anti-tumor activity, particularly in patients with ESR1 mutations.

EndpointAll Patients (n=94)Patients with clonal Y537S ESR1 mutation (n=10)Patients with clonal D538G ESR1 mutation (n=19)
Objective Response Rate (ORR) 17%30%0%
Median Duration of Response (months) 7.6--
Clinical Benefit Rate (CBR) 41.5%--
Median Progression-Free Survival (PFS) (months) 5.067.3-
Median Overall Survival (OS) (months) 21.52--

Table 3: Clinical Efficacy of H3B-6545 at 450 mg QD in Patients with ER+/HER2- Advanced Breast Cancer.[1][11][12]

Safety and Tolerability

H3B-6545 has been generally well-tolerated. The most common treatment-related adverse events include asymptomatic sinus bradycardia, diarrhea, nausea, and fatigue.[13] Dose-limiting toxicities observed at higher doses included grade 3 drug eruption and fatigue.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: Cells are treated with a serial dilution of H3B-6545 or control compounds.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: The formazan (B1609692) crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the GI₅₀ (concentration for 50% inhibition of growth) is determined.[15]

Western Blotting for ERα Expression
  • Cell Lysis: Cells treated with H3B-6545 or control are lysed in a suitable buffer to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16][17]

Patient-Derived Xenograft (PDX) Models
  • Tumor Implantation: Fresh tumor tissue from breast cancer patients is surgically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).[18][19]

  • Tumor Growth and Passaging: Once the tumors reach a certain size, they are harvested and can be serially passaged into new cohorts of mice for expansion.[20]

  • Treatment: When tumors reach a specified volume, mice are randomized into treatment groups and dosed with H3B-6545 or control agents via oral gavage.[9]

  • Monitoring: Tumor volume and body weight are measured regularly to assess treatment efficacy and toxicity.[9]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement and downstream signaling effects.

Visualizations

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERa_HSP ERα-HSP Complex Estradiol->ERa_HSP Binds to ERα ERa_dimer ERα Dimer ERa_HSP->ERa_dimer HSP dissociation & Dimerization ERE Estrogen Response Element (ERE) ERa_dimer->ERE Translocation to Nucleus & Binds to ERE Coactivators Coactivators ERa_dimer->Coactivators Blocks Recruitment H3B_6545 H3B-6545 H3B_6545->ERa_HSP Covalent binding to C530 (Wild-type & Mutant ERα) ERE->Coactivators Gene_Transcription Target Gene Transcription (e.g., TFF1, GREB1) Coactivators->Gene_Transcription Recruitment Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Assays (ERα Binding Affinity) In_Vitro In Vitro Studies (Cell Proliferation Assays in ER+ Cell Lines) Biochemical_Assay->In_Vitro In_Vivo In Vivo Studies (CDX and PDX Models) In_Vitro->In_Vivo Pharmacokinetics_Preclinical Preclinical Pharmacokinetics (Rodent, Non-rodent) In_Vivo->Pharmacokinetics_Preclinical Toxicology Toxicology Studies Pharmacokinetics_Preclinical->Toxicology Phase_I Phase I Trial (Safety, Tolerability, PK, RP2D) Toxicology->Phase_I Phase_II Phase II Trial (Efficacy in ER+/HER2- BC, ESR1 mutant cohorts) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III

References

H3B-6545: A Paradigm Shift in Targeting Wild-Type and Mutant Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acquired resistance to endocrine therapies, often driven by mutations in the estrogen receptor alpha (ESR1) gene, presents a significant clinical challenge in the management of ER-positive breast cancer. H3B-6545, a novel, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA), has emerged as a promising therapeutic agent that demonstrates potent and sustained antagonism of both wild-type (WT) and mutant ERα. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the efficacy of H3B-6545, with a focus on its differential effects on WT versus mutant ERα. Detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows are presented to facilitate a deeper understanding of this next-generation endocrine therapy.

Introduction: The Challenge of Endocrine Resistance

Estrogen receptor-positive (ER+) breast cancer accounts for the majority of breast cancer diagnoses. Endocrine therapies, which target the ER signaling pathway, are the cornerstone of treatment for these patients. However, a significant number of patients develop resistance to these therapies over time, leading to disease progression.[1][2][3] One of the key mechanisms of acquired resistance is the emergence of activating mutations in the ligand-binding domain of ERα, encoded by the ESR1 gene.[1][2][3] These mutations, such as Y537S and D538G, render the receptor constitutively active, driving tumor growth in an estrogen-independent manner and reducing the efficacy of conventional endocrine agents like tamoxifen (B1202) and aromatase inhibitors.

H3B-6545: A Novel Covalent Antagonist of ERα

H3B-6545 is a first-in-class SERCA that distinguishes itself from traditional selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) through its unique mechanism of action.[4] It forms a covalent bond with cysteine-530 (C530) in the ERα ligand-binding pocket, a residue that is not present in other nuclear hormone receptors.[5] This irreversible binding leads to potent and sustained inactivation of both wild-type and mutant ERα, effectively blocking downstream signaling pathways that promote tumor cell proliferation.[3][4]

Data Presentation: Quantitative Analysis of H3B-6545 Efficacy

The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the potent activity of H3B-6545 against both wild-type and mutant ERα.

Table 1: In Vitro Cell Viability (GI50) of H3B-6545 in ERα WT Breast Cancer Cell Lines

Cell LineERα StatusGI50 (nM)
MCF-7Wild-Type0.3-0.4
T47DWild-Type5.2
CAMA-1Wild-Type0.2
HCC1428Wild-Type1.0
BT483Wild-Type0.5

Table 2: Clinical Efficacy of H3B-6545 in Patients with ER+, HER2- Advanced Breast Cancer (NCT03250676)

Patient PopulationObjective Response Rate (ORR)Clinical Benefit Rate (CBR) at ≥23 weeks
All Patients17%33.3%
Patients with ESR1 Y537S Mutation30%66.7%
Patients with ESR1 D538G Mutation0%Not Reported

Table 3: Clinical Efficacy of H3B-6545 in Japanese Patients with ER+, HER2- Advanced Breast Cancer (NCT04568902)

Patient PopulationObjective Response Rate (ORR)Clinical Benefit Rate (CBR) at ≥23 weeks
All Patients3.0%33.3%
Patients with Mutant ESR11 Partial Response66.7%

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of H3B-6545.

er_signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_inactive Inactive ERα (bound to HSP90) Estrogen->ER_inactive Binds ER_active Active ERα Dimer ER_inactive->ER_active Dimerization HSP90 HSP90 ER_inactive->HSP90 Releases ERE Estrogen Response Element (ERE) ER_active->ERE Binds Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified ERα signaling pathway.

h3b6545_moa cluster_er ERα Ligand Binding Domain ER_WT Wild-Type ERα C530 Cysteine 530 ER_Mutant Mutant ERα (e.g., Y537S) Blocked_Signaling Blocked Downstream Signaling H3B6545 H3B-6545 H3B6545->C530 Covalent Bond Formation

Caption: Mechanism of action of H3B-6545.

xenograft_workflow start Start implant Implant Human Breast Cancer Cells/Tissue into Immunodeficient Mice start->implant tumor_growth Allow Tumors to Establish and Grow implant->tumor_growth randomize Randomize Mice into Treatment Groups (Vehicle, H3B-6545, etc.) tumor_growth->randomize treat Administer Treatment (e.g., Oral Gavage) randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor monitor->treat Daily Dosing endpoint Endpoint: Analyze Tumor Growth Inhibition monitor->endpoint

Caption: General xenograft study workflow.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of H3B-6545. While specific, granular details may vary between studies, the following represent common protocols.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the concentration of H3B-6545 that inhibits the growth of breast cancer cell lines by 50% (GI50).

Methodology:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of H3B-6545 or control compounds (e.g., fulvestrant (B1683766), tamoxifen).

  • Incubation: Plates are incubated for a specified period (typically 3-6 days) to allow for cell proliferation.

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO for MTT) is added to dissolve the formazan crystals. The absorbance of each well is then read using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the GI50 values are calculated using non-linear regression analysis.

Western Blot for ERα Degradation

Objective: To assess the effect of H3B-6545 on the protein levels of ERα.

Methodology:

  • Cell Lysis: Breast cancer cells are treated with H3B-6545 or control compounds for a specified time. The cells are then lysed using a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponding to ERα is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Xenograft Models (Cell Line-Derived and Patient-Derived)

Objective: To evaluate the in vivo antitumor activity of H3B-6545 in models that mimic human breast cancer.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., nude or NSG mice) are used to prevent rejection of the human cells or tissue.

  • Tumor Implantation:

    • Cell Line-Derived Xenografts (CDX): A suspension of human breast cancer cells (e.g., MCF-7) is injected subcutaneously or into the mammary fat pad of the mice. For ER+ models like MCF-7, estrogen supplementation (e.g., via a slow-release pellet) is often required to support tumor growth.[6]

    • Patient-Derived Xenografts (PDX): Small fragments of a patient's tumor are surgically implanted into the mice.[7]

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into different treatment groups.

  • Treatment Administration: H3B-6545 is typically administered orally via gavage, while control drugs like fulvestrant may be given via subcutaneous injection.[8]

  • Monitoring and Endpoint: Tumor volume and mouse body weight are measured regularly. The study continues until a predetermined endpoint is reached (e.g., a specific tumor volume or study duration).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[8]

Discussion and Future Directions

The preclinical and clinical data presented in this guide strongly support the potent activity of H3B-6545 against both wild-type and mutant ERα-positive breast cancer. Its unique covalent mechanism of action offers a distinct advantage over existing endocrine therapies, particularly in the context of acquired resistance driven by ESR1 mutations.[3][4]

The superior efficacy of H3B-6545 in preclinical models harboring the Y537S mutation, a common and aggressive resistance mutation, is particularly noteworthy.[4] Clinical data from the NCT03250676 and NCT04568902 trials further validate these preclinical findings, demonstrating meaningful clinical activity in heavily pretreated patients with ESR1 mutations.[9][10]

Future research should continue to explore the full potential of H3B-6545, including its use in combination with other targeted therapies, such as CDK4/6 inhibitors, to overcome or delay the onset of resistance. Further investigation into the mechanisms of resistance to H3B-6545 itself will also be crucial for optimizing its clinical application and developing next-generation SERCAs.

Conclusion

H3B-6545 represents a significant advancement in the treatment of ER-positive breast cancer. Its ability to potently and irreversibly inhibit both wild-type and mutant ERα addresses a critical unmet need for patients who have developed resistance to standard-of-care endocrine therapies. The data summarized in this technical guide provide a solid foundation for the continued clinical development of H3B-6545 and underscore its potential to improve outcomes for patients with this challenging disease.

References

Preclinical Pharmacokinetics and Metabolism of H3B-6545: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical pharmacokinetics, absorption, distribution, metabolism, and excretion (ADME) properties of H3B-6545, a first-in-class, orally available Selective Estrogen Receptor Covalent Antagonist (SERCA). The information is compiled from published nonclinical studies to support further research and development.

Introduction to H3B-6545

H3B-6545 is an investigational agent developed for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1] It uniquely inactivates both wild-type and mutant estrogen receptor alpha (ERα) through a covalent-binding mechanism.[2] By covalently binding to cysteine 530 (C530) in the ERα ligand-binding domain, H3B-6545 enforces a distinct antagonist conformation, leading to potent and sustained inhibition of ERα signaling.[2][3] This mechanism is effective against mutations, such as Y537S and D538G, that confer resistance to other endocrine therapies.[4] Preclinical studies have demonstrated its significant single-agent anti-tumor activity in various xenograft models.[5][6][7]

Mechanism of Action: Covalent Inactivation of ERα

H3B-6545's mechanism involves selective and irreversible binding to ERα. This covalent interaction distinguishes it from selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs).[8] The targeted cysteine residue is not present in other nuclear hormone receptors, contributing to the molecule's selectivity.[9]

H3B-6545 Mechanism of Action Pathway cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus H3B H3B-6545 ER_alpha ERα (Wild-Type or Mutant) H3B->ER_alpha Enters Cell & Binds ERα ER_alpha_bound H3B-6545-ERα Complex (Covalent Bond at Cys530) ER_alpha->ER_alpha_bound Conformational Change & Covalent Inactivation HSP HSP90 HSP->ER_alpha Chaperone Protein Dimerization Dimerization Blocked ER_alpha_bound->Dimerization DNA_Binding DNA Binding Blocked Dimerization->DNA_Binding Transcription Gene Transcription Inhibited DNA_Binding->Transcription H3B-6545 Metabolic Pathway Overview H3B H3B-6545 Phase1 Phase 1 Metabolism H3B->Phase1 Metabolites Nine Identified Metabolites (e.g., Oxidation products) Phase1->Metabolites Excretion Systemic Clearance Metabolites->Excretion CYP3A CYP3A Enzymes CYP3A->Phase1 Primary Catalyst General Preclinical PK Study Workflow Dosing Animal Dosing (IV and/or PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis Bioanalysis (LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) Analysis->PK_Analysis Report Parameter Reporting (AUC, t½, CL, etc.) PK_Analysis->Report

References

The Advent of Covalent Antagonism: A Technical Deep Dive into the Discovery and Development of H3B-6545 for ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA - In the landscape of targeted therapies for estrogen receptor-positive (ER+) breast cancer, a novel agent, H3B-6545, has emerged, characterized by its unique mechanism of covalent antagonism against the estrogen receptor alpha (ERα). This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of H3B-6545, a first-in-class Selective Estrogen Receptor Covalent Antagonist (SERCA). It is imperative to clarify at the outset that in the context of H3B-6545, "SERCA" refers to its selective action on the estrogen receptor, and not the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump involved in calcium signaling. This distinction is crucial for understanding its targeted mechanism in oncology.

Introduction: The Unmet Need in ER+ Breast Cancer Therapy

Estrogen receptor-positive breast cancer remains the most prevalent subtype, and endocrine therapies form the cornerstone of its treatment. However, a significant number of patients eventually develop resistance to these therapies, often driven by mutations in the ESR1 gene, which encodes ERα. These mutations can lead to constitutive, ligand-independent activation of the receptor, rendering standard-of-care agents like tamoxifen (B1202) and aromatase inhibitors less effective. Fulvestrant (B1683766), a selective estrogen receptor degrader (SERD), has shown activity against some of these mutations, but resistance can still emerge. This clinical challenge has spurred the development of next-generation ERα antagonists with novel mechanisms of action.

H3B-6545 was developed to address this unmet need. It is an orally bioavailable small molecule that potently and selectively inactivates both wild-type (WT) and mutant ERα through a covalent interaction, offering the potential for a more durable and profound inhibition of ERα signaling.[1][2]

The Discovery of H3B-6545: A Structure-Based Design Approach

The development of H3B-6545 was a triumph of structure-based drug design. Researchers sought to create a molecule that could overcome the limitations of existing endocrine therapies, particularly in the context of ESR1 mutations. The key innovation was the incorporation of a reactive moiety that could form a covalent bond with a non-conserved cysteine residue (C530) within the ERα ligand-binding domain.[3][4] This covalent targeting strategy was designed to provide a durable and irreversible inhibition of the receptor, independent of estrogen binding.

The journey to H3B-6545 began with the development of an earlier covalent antagonist, H3B-5942. While potent, there was a concern that mutations at the C530 position could confer resistance. To mitigate this, the core scaffold was further optimized to enhance non-covalent binding affinity, leading to the creation of H3B-6545. This compound maintains potent antagonism even in the presence of C530 mutations in preclinical models.[3]

Mechanism of Action: Covalent Inactivation of ERα

H3B-6545 exerts its anti-tumor effects by potently and selectively antagonizing ERα. Unlike reversible inhibitors, H3B-6545 forms a permanent covalent bond with cysteine 530 in the ERα ligand-binding pocket. This irreversible binding locks the receptor in an antagonist conformation, preventing its transcriptional activity.[5][6] This covalent inactivation is effective against both wild-type ERα and a range of activating mutations, including the clinically relevant Y537S and D538G mutations.[7][8]

The signaling pathway affected by H3B-6545 is central to the growth of ER+ breast cancer cells. In its active state, ERα, upon binding to estrogen, translocates to the nucleus, dimerizes, and binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes that promote cell proliferation and survival. By covalently inactivating ERα, H3B-6545 effectively shuts down this entire signaling cascade.

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds ERa_H3B_6545 ERα-H3B-6545 (covalently inactivated) ERa_inactive->ERa_H3B_6545 ERa_active_dimer ERα Dimer (active) ERa_inactive->ERa_active_dimer Translocates & Dimerizes H3B_6545 H3B_6545 H3B_6545->ERa_inactive Covalently Binds ERa_H3B_6545->ERa_active_dimer Blocks ERE Estrogen Response Element (ERE) ERa_active_dimer->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

Figure 1: H3B-6545 Mechanism of Action on the ERα Signaling Pathway.

Preclinical Development: Demonstrating Potency and Superiority

The preclinical evaluation of H3B-6545 encompassed a comprehensive suite of in vitro and in vivo studies designed to characterize its activity, selectivity, and pharmacokinetic profile.

In Vitro Efficacy

H3B-6545 demonstrated potent antagonist activity in a variety of biochemical and cell-based assays.[9] It effectively inhibited the proliferation of ER+ breast cancer cell lines, including those harboring ERα mutations.

Assay Type Cell Line ERα Status H3B-6545 Potency (GI50)
Cell ProliferationMCF-7Wild-Type0.3-0.4 nM
Cell ProliferationT47DWild-Type5.2 nM
Cell ProliferationCAMA-1Wild-Type0.2 nM
Cell ProliferationHCC1428Wild-Type1.0 nM
Cell ProliferationBT483Wild-Type0.5 nM
(Data summarized from available preclinical reports)
In Vivo Efficacy in Xenograft Models

In vivo studies utilizing both cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs) provided compelling evidence of H3B-6545's anti-tumor activity. In multiple models, H3B-6545 demonstrated superior efficacy compared to the standard-of-care agent, fulvestrant, particularly in models with ERα mutations.[1][10]

Xenograft Model ERα Status Treatment Outcome
MCF-7 CDXWild-TypeH3B-6545Superior to fulvestrant
PDX ModelsWild-Type & MutantH3B-6545Superior to tamoxifen and fulvestrant
Palbociclib-resistant PDXWild-Type & Y537SH3B-6545Significant single-agent activity
(Data summarized from available preclinical reports)
Pharmacokinetics and Safety

Nonclinical pharmacokinetic studies in rats and monkeys revealed that H3B-6545 is orally bioavailable and well-tolerated across a broad dose range.[11] The exposures achieved in these studies significantly exceeded those required for efficacy in mouse xenograft models, indicating a favorable therapeutic window.[1]

Clinical Development of H3B-6545

The promising preclinical data for H3B-6545 prompted its advancement into clinical trials to evaluate its safety, tolerability, and efficacy in patients with advanced ER+, HER2-negative breast cancer.

Phase I/II Study (NCT03250676)

A key clinical trial for H3B-6545 is the Phase I/II study (NCT03250676), a multicenter, open-label trial in women with locally advanced or metastatic ER+, HER2-negative breast cancer who have progressed on prior therapies.[12]

The Phase I dose-escalation portion of the study aimed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). The Phase II expansion then further evaluated the efficacy and safety of the RP2D.[13]

Clinical Trial Phase Primary Objective Patient Population
Phase IDetermine MTD and RP2DWomen with locally advanced or metastatic ER+, HER2- breast cancer with progression on at least one hormonal therapy and one additional therapy.
Phase IIEstimate efficacy (ORR, PFS, CBR)Women with locally advanced or metastatic ER+, HER2- breast cancer refractory to endocrine therapy.
(Information from clinical trial registration NCT03250676)
Clinical Efficacy and Safety

The results from the Phase I/II study have been encouraging. H3B-6545 demonstrated a manageable safety profile and promising single-agent anti-tumor activity in a heavily pretreated patient population.[7] Notably, clinical activity was observed in patients with ESR1 mutations.[7]

The recommended Phase II dose was determined to be 450 mg once daily.[7] At this dose, responses were observed in patients with visceral metastases and in those who had received prior fulvestrant, CDK4/6 inhibitors, and/or chemotherapy in the metastatic setting.[7]

The most common treatment-related adverse events included anemia, fatigue, nausea, and diarrhea.[7] Asymptomatic sinus bradycardia was also reported.[7]

Efficacy Endpoint (Phase II, 450 mg dose) All Patients (N=94) Patients with clonal Y537S mutation (N=10)
Objective Response Rate (ORR)17%30%
(Data from ASCO 2021 presentation of NCT03250676)

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of H3B-6545.

ERα Competition Binding Assay

Objective: To determine the binding affinity of H3B-6545 to the estrogen receptor alpha.

Methodology:

  • Preparation of Uterine Cytosol: Uterine cytosol containing ERα is prepared from ovariectomized female rats. The uteri are homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction.[14]

  • Competitive Binding: A constant concentration of radiolabeled estradiol (B170435) (e.g., [3H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled H3B-6545.

  • Separation and Detection: After incubation, the bound and free radioligand are separated (e.g., using hydroxylapatite). The amount of bound radioactivity is then quantified using a scintillation counter.

  • Data Analysis: The concentration of H3B-6545 that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.

Cell Proliferation Assay (MCF-7 Cells)

Objective: To assess the effect of H3B-6545 on the proliferation of ER+ breast cancer cells.

Methodology:

  • Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum).

  • Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well.

  • Treatment: After a 72-hour incubation in estrogen-free medium, cells are treated with various concentrations of H3B-6545 or control compounds for 6 days, with media and compounds refreshed every 48 hours.

  • Quantification of Proliferation: Cell proliferation can be measured using various methods, such as the MTS assay, which measures mitochondrial metabolic activity, or by direct cell counting.

  • Data Analysis: The concentration of H3B-6545 that inhibits cell growth by 50% (GI50) is calculated.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of H3B-6545 in a living organism.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Tumor Implantation: ER+ breast cancer cells (e.g., MCF-7) or fragments from patient-derived tumors are implanted into the mammary fat pad of the mice. Estrogen supplementation is often required for the growth of ER+ tumors.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. H3B-6545 is typically administered orally once daily. Control groups may receive vehicle or standard-of-care treatments like fulvestrant (administered subcutaneously).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analyses are performed to compare the efficacy of H3B-6545 to controls.

Experimental_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Structure_Design Structure-Based Drug Design Biochemical_Assays Biochemical Assays (e.g., Competition Binding) Structure_Design->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Proliferation) Biochemical_Assays->Cell_Based_Assays In_Vivo_Xenografts In Vivo Xenograft Models (CDX & PDX) Cell_Based_Assays->In_Vivo_Xenografts PK_Safety Pharmacokinetics & Safety In_Vivo_Xenografts->PK_Safety Phase_I Phase I Clinical Trial (Safety, MTD, RP2D) PK_Safety->Phase_I Phase_II Phase II Clinical Trial (Efficacy) Phase_I->Phase_II

Figure 2: General Experimental Workflow for the Development of H3B-6545.

Future Directions and Conclusion

H3B-6545 represents a significant advancement in the field of endocrine therapy for ER+ breast cancer. Its unique covalent mechanism of action provides a potent and durable inhibition of both wild-type and mutant ERα, addressing a key mechanism of acquired resistance. The promising preclinical and early clinical data suggest that H3B-6545 has the potential to become an important treatment option for patients with advanced or metastatic ER+ breast cancer, particularly those who have progressed on existing therapies.

Ongoing and future studies will further define the role of H3B-6545 in the treatment landscape, including its potential in combination with other targeted agents, such as CDK4/6 inhibitors. The development of H3B-6545 serves as a powerful example of how a deep understanding of disease biology and the application of rational drug design can lead to the creation of innovative and potentially practice-changing cancer medicines.

References

H3B-6545 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H3B-6545 hydrochloride, a potent and selective covalent antagonist of Estrogen Receptor Alpha (ERα). This document consolidates key chemical properties, its mechanism of action, and detailed protocols for essential preclinical experiments to facilitate further research and development.

Core Chemical Properties

This compound is a novel, orally bioavailable small molecule designed to target both wild-type and mutant forms of ERα, which are crucial drivers in the progression of ER-positive breast cancer.[1]

PropertyValueReference
CAS Number 2052132-51-9[2][3][4]
Molecular Formula C30H30ClF4N5O2[3]
Appearance Light yellow to yellow solid powder[1]
LogP 6.3[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 9[1]
Rotatable Bond Count 11[1]
Heavy Atom Count 41[1]
Complexity 906[1]

Mechanism of Action: Covalent Antagonism of ERα

H3B-6545 is classified as a Selective Estrogen Receptor Covalent Antagonist (SERCA). Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (C530) within the ligand-binding domain of ERα.[5] This irreversible binding locks the receptor in an antagonist conformation, effectively inhibiting its transcriptional activity.[6] This unique mechanism allows H3B-6545 to overcome resistance mediated by common ERα mutations.[7][8]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus H3B-6545 H3B-6545 ERa_inactive Inactive ERα H3B-6545->ERa_inactive Enters Cell ERa_H3B ERα-H3B-6545 (Covalent Complex) ERa_inactive->ERa_H3B Covalent Binding to Cysteine 530 ERE Estrogen Response Element (DNA) ERa_H3B->ERE Blocks Binding Gene_Transcription Inhibition of Gene Transcription ERE->Gene_Transcription Prevents Activation

Mechanism of H3B-6545 Action

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines the methodology to determine the anti-proliferative activity of H3B-6545 in ER-positive breast cancer cell lines, such as MCF-7.

Materials:

  • MCF-7 cells (or other ER+ breast cancer cell lines like T47D, CAMA-1)[1][9]

  • Complete growth medium (e.g., Eagle's MEM with 10% FBS, insulin, and non-essential amino acids)[10]

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture MCF-7 cells to ~80-90% confluency.[11] Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.[12] Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium. Replace the existing medium in the wells with the medium containing different concentrations of H3B-6545. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 3-6 days at 37°C in a humidified 5% CO2 atmosphere.[11][13]

  • Viability Assessment:

    • For MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.[12]

    • For Luminescence-based Assays: Add the luminescent reagent to each well and measure the luminescence, which is proportional to the number of viable cells.[14]

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell viability against the log concentration of H3B-6545. H3B-6545 has demonstrated GI50 values in the low nanomolar range for various ERα-positive cell lines, including MCF7 (0.3-0.4 nM), HCC1428 (1.0 nM), BT483 (0.5 nM), T47D (5.2 nM), and CAMA-1 (0.2 nM).[1]

A Seed MCF-7 cells in 96-well plates B Treat with serial dilutions of H3B-6545 A->B C Incubate for 3-6 days B->C D Add cell viability reagent (e.g., MTT) C->D E Measure absorbance/ luminescence D->E F Calculate GI50 values E->F

Cell Proliferation Assay Workflow

Estrogen Receptor Alpha (ERα) Binding Assay

This competitive binding assay determines the affinity of H3B-6545 for ERα.

Materials:

  • Rat uterine cytosol (as a source of ERα)[15]

  • Radiolabeled estradiol (B170435) ([3H]-E2)[15]

  • This compound

  • Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)[15]

  • Hydroxylapatite (HAP) slurry[15]

  • Scintillation counter

Procedure:

  • Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats.[15]

  • Assay Setup: In assay tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-E2, and varying concentrations of H3B-6545 (competitor).[15]

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the ERα-ligand complexes. Centrifuge to pellet the HAP.[15]

  • Quantification: Wash the HAP pellet to remove unbound [3H]-E2. Measure the radioactivity of the pellet using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [3H]-E2 against the log concentration of H3B-6545 to determine the IC50 value, which represents the concentration of H3B-6545 required to displace 50% of the radiolabeled estradiol.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a breast cancer xenograft model in mice to evaluate the in vivo efficacy of H3B-6545.

Materials:

  • ER-positive breast cancer cells (e.g., MCF-7)

  • Immunocompromised mice (e.g., athymic nude mice)[16][17]

  • Matrigel (optional, to improve tumor engraftment)[17][18]

  • Estrogen pellets (for ER-dependent tumors)[16]

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture MCF-7 cells to the exponential growth phase. Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.[16][17]

  • Tumor Implantation:

    • For ER-dependent tumors, implant a slow-release estrogen pellet subcutaneously in each mouse.[16]

    • Inject the prepared cell suspension (e.g., 1 x 10^7 cells) subcutaneously or into the mammary fat pad of the mice.[17][18]

  • Tumor Growth and Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]

  • Drug Administration: Administer this compound orally (e.g., once daily) at predetermined doses. The control group should receive the vehicle.[6]

  • Efficacy Evaluation: Measure tumor volume with calipers and monitor the body weight of the mice regularly.[16] Continue treatment for a specified period or until tumors in the control group reach a predetermined size.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy of H3B-6545. Preclinical studies have shown that H3B-6545 demonstrates significant single-agent anti-tumor activity in xenograft mouse models.[19]

A Prepare ER+ breast cancer cells (e.g., MCF-7) B Implant cells into immunocompromised mice A->B C Monitor tumor growth B->C D Randomize mice into treatment groups C->D E Administer H3B-6545 orally D->E F Measure tumor volume and body weight E->F G Analyze anti-tumor efficacy F->G

Xenograft Model Workflow

Conclusion

This compound is a promising therapeutic agent for ER-positive breast cancer, including cases with acquired resistance to current endocrine therapies. Its unique covalent mechanism of action and potent anti-tumor activity in preclinical models warrant further investigation. This guide provides foundational information and methodologies to support ongoing research into this novel compound.

References

H3B-6545: A Technical Guide for Endocrine-Resistant Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H3B-6545, a first-in-class oral selective estrogen receptor covalent antagonist (SERCA), for researchers in the field of endocrine-resistant breast cancer. This document details the mechanism of action, preclinical and clinical efficacy, and key experimental protocols for the evaluation of H3B-6545 and similar molecules.

Core Concepts: Mechanism of Action and Rationale

Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, which accounts for approximately 70% of all cases.[1] However, a significant number of patients develop resistance to these treatments, often through the acquisition of mutations in the estrogen receptor alpha (ERα), encoded by the ESR1 gene.[2][3] These mutations can lead to a constitutively active receptor that drives tumor growth independent of estrogen.[4]

H3B-6545 was developed to address this critical need for novel therapies that can effectively target both wild-type (WT) and mutant ERα.[5] As a SERCA, H3B-6545 uniquely inactivates ERα through a dual mechanism: it not only antagonizes the receptor but also forms a covalent bond with a specific cysteine residue (C530) within the ligand-binding domain.[4][6] This irreversible binding locks the receptor in an antagonist conformation, effectively shutting down downstream signaling pathways that promote tumor cell proliferation.[6][7] This covalent mechanism provides a durable and potent inhibition of both wild-type and various mutant forms of ERα, including the clinically relevant Y537S and D538G mutations.[4]

Quantitative Data Summary

The following tables summarize the key preclinical and clinical data for H3B-6545, demonstrating its potency and efficacy in various models of endocrine-resistant breast cancer.

Table 1: In Vitro Efficacy of H3B-6545 in ER+ Breast Cancer Cell Lines
Cell LineERα StatusH3B-6545 GI₅₀ (nM)Reference CompoundReference Compound GI₅₀ (nM)
MCF7WT0.3-0.4Tamoxifen-
HCC1428WT1.0Fulvestrant-
BT483WT0.5--
T47DWT5.2--
CAMA-1WT0.2--
MCF7-Y537SY537S MutantPotent InhibitionFulvestrantLess Potent
ST941 PDX-derivedY537S/WT MutantPotent InhibitionFulvestrantLess Potent

GI₅₀ represents the concentration for 50% growth inhibition. Data compiled from multiple preclinical studies.[8][9]

Table 2: In Vivo Efficacy of H3B-6545 in Xenograft Models
Xenograft ModelERα StatusTreatmentDosing ScheduleTumor Growth InhibitionComparison
MCF-7WTH3B-6545 (10-100 mg/kg)Oral, Once DailySignificant, Dose-dependentSuperior to Fulvestrant and Tamoxifen
ST1799 PDXWTH3B-6545 (100 mg/kg)Oral, Once DailySignificantSuperior to Tamoxifen and Fulvestrant
ST941 PDXY537S/WT MutantH3B-6545Oral, Once DailySignificantSuperior to Fulvestrant
Palbociclib-resistant PDXWT and Y537S/WTH3B-6545Oral, Once DailySignificant Antitumor ActivityFulvestrant showed minimal activity

PDX: Patient-Derived Xenograft. Data compiled from multiple preclinical studies.[2][3][9]

Table 3: Clinical Efficacy of H3B-6545 in ER+, HER2- Advanced Breast Cancer (Phase I/II Study - NCT03250676)
Patient PopulationH3B-6545 DoseObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (PFS)
Heavily pretreated, all patients450 mg QD16.4%33.3%3.9 months
Patients with ESR1 Y537S mutation450 mg QD30.0%66.7%7.3 months
Response-evaluable patients at 450 mg450 mg QD20.2%-4.6 months
Patients with clonal ESR1 Y537S mutation450 mg QD32.1%-7.3 months

QD: Once Daily. CBR: Complete Response + Partial Response + Stable Disease for ≥24 weeks. Data from NCT03250676 clinical trial.[10][11][12][13]

Signaling Pathways and Experimental Workflows

Visual representations of the ERα signaling pathway, the mechanism of H3B-6545, and a typical experimental workflow for its evaluation are provided below using Graphviz.

ER_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_alpha_inactive ERα (Inactive) Estrogen->ER_alpha_inactive Binds HSP HSP Complex ER_alpha_inactive->HSP Bound ER_alpha_active ERα Dimer (Active) ER_alpha_inactive->ER_alpha_active Dimerization & Translocation HSP->ER_alpha_inactive ERE Estrogen Response Element (ERE) ER_alpha_active->ERE Binds Coactivators Coactivators ERE->Coactivators Recruits Gene_Transcription Gene Transcription (Proliferation, Survival) Coactivators->Gene_Transcription Initiates H3B_6545_mechanism cluster_ER ERα Ligand Binding Domain ER_alpha Wild-type or Mutant ERα Cys530 Cysteine 530 Inactive_Complex Inactive ERα-H3B-6545 Covalent Complex ER_alpha->Inactive_Complex Conformational Change H3B_6545 H3B-6545 H3B_6545->ER_alpha Binds to LBD H3B_6545->Cys530 Forms Covalent Bond Downstream_Signaling Blocked Gene Transcription Inactive_Complex->Downstream_Signaling Inhibits experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Cell_Proliferation Cell Proliferation Assays (MCF7, T47D, etc.) Western_Blot Western Blot (ERα protein levels) Xenograft_Models Xenograft Models (CDX and PDX) Cell_Proliferation->Xenograft_Models Promising candidates Covalent_Binding Covalent Binding Assays (Mass Spec, etc.) Gene_Expression Gene Expression Analysis (qPCR for ER target genes) PK_PD Pharmacokinetics/ Pharmacodynamics Phase_I Phase I Trials (Safety, PK, RP2D) Xenograft_Models->Phase_I Preclinical proof-of-concept Tumor_Growth Tumor Growth Inhibition IHC Immunohistochemistry (Ki67) Phase_II Phase II Trials (Efficacy, ORR, PFS)

References

Methodological & Application

Application Notes: H3B-6545 Concentration for MCF7 Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a potent and orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1] It acts by covalently binding to cysteine 530 of the estrogen receptor-alpha (ERα), leading to its irreversible inhibition.[1] This unique mechanism of action makes H3B-6545 a promising therapeutic agent for treating both wild-type and mutant ER+ breast cancers. The MCF7 cell line, an ER+ human breast adenocarcinoma cell line, is a widely used in vitro model for studying the efficacy of anti-estrogen therapies. This document provides detailed protocols for determining the effective concentration of H3B-6545 for inhibiting MCF7 cell proliferation.

Quantitative Data Summary

The following table summarizes the key quantitative data for H3B-6545's effect on MCF7 cell proliferation.

ParameterCell LineValueReference
GI50 MCF70.3 nM[1]

Note: The GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. This value serves as a critical reference point for designing dose-response experiments.

Signaling Pathway

H3B-6545 exerts its anti-proliferative effects by disrupting the ERα signaling pathway. In ER+ breast cancer cells like MCF7, estradiol (B170435) (E2) binds to ERα, leading to its dimerization and translocation to the nucleus. The activated ERα then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of genes that promote cell proliferation and survival. H3B-6545 covalently binds to ERα, preventing the conformational changes necessary for its activation and subsequent downstream signaling, thereby inhibiting cell growth.

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa_inactive Inactive ERα E2->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization ERa_inhibited Inhibited ERα HSP HSP90 HSP->ERa_inactive Maintains Inactive State ERE Estrogen Response Element (ERE) ERa_active->ERE Binds H3B_6545 H3B-6545 H3B_6545->ERa_inactive Covalently Binds ERa_inhibited->ERE Blocks Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition

Caption: Simplified ERα signaling pathway and the inhibitory action of H3B-6545.

Experimental Protocols

MCF7 Cell Proliferation Assay

This protocol outlines the steps to determine the dose-dependent effect of H3B-6545 on the proliferation of MCF7 cells using a colorimetric assay such as the MTT or MTS assay.

Materials:

  • MCF7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • H3B-6545

  • DMSO (Dimethyl sulfoxide), sterile

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Culture Maintenance:

    • Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 70-80% confluency.

  • Preparation of Hormone-Depleted Medium:

    • For the assay, use DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin to remove endogenous estrogens.

  • Cell Seeding:

    • Harvest MCF7 cells using Trypsin-EDTA and resuspend in hormone-depleted medium.

    • Perform a cell count and adjust the cell density to 2 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (2,000 cells/well) into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of H3B-6545 Solutions:

    • Prepare a 10 mM stock solution of H3B-6545 in sterile DMSO.

    • Perform serial dilutions of the stock solution in hormone-depleted medium to achieve final desired concentrations (e.g., a range from 0.01 nM to 100 nM is recommended to capture the full dose-response curve around the GI50 of 0.3 nM). A vehicle control (DMSO only, at the same final concentration as the highest H3B-6545 concentration) must be included.

  • Treatment of Cells:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared H3B-6545 dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Cell Proliferation Assessment (MTS Assay Example):

    • Following the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other values.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell proliferation against the logarithm of the H3B-6545 concentration.

    • Calculate the GI50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

Experimental_Workflow A Maintain MCF7 Cells in Standard Growth Medium B Prepare Hormone-Depleted Medium (Charcoal-Stripped FBS) A->B C Seed MCF7 Cells in 96-well Plate (2,000 cells/well) B->C D Incubate for 24 hours C->D F Treat Cells with H3B-6545 or Vehicle D->F E Prepare Serial Dilutions of H3B-6545 and Vehicle Control E->F G Incubate for 72 hours F->G H Add MTS Reagent G->H I Incubate for 1-4 hours H->I J Measure Absorbance at 490 nm I->J K Data Analysis: - Normalize to Vehicle Control - Plot Dose-Response Curve - Calculate GI50 J->K

Caption: Workflow for determining H3B-6545's effect on MCF7 cell proliferation.

Logical Relationships

The successful execution of the MCF7 cell proliferation assay to determine the efficacy of H3B-6545 is dependent on several key factors. The choice of an appropriate concentration range is paramount and should be centered around the known GI50 value. The use of hormone-depleted medium is critical to eliminate confounding effects from estrogens present in standard FBS. Finally, the selection of a suitable proliferation assay method and the correct data analysis approach are essential for obtaining reliable and reproducible results.

Logical_Relationships cluster_inputs Key Inputs cluster_process Experimental Process cluster_outputs Outputs Concentration H3B-6545 Concentration Range (informed by GI50) Experiment MCF7 Cell Proliferation Assay Concentration->Experiment Medium Hormone-Depleted Medium Medium->Experiment Assay Proliferation Assay Method (e.g., MTS) Assay->Experiment Data Dose-Response Data Experiment->Data GI50 Calculated GI50 Value Data->GI50

Caption: Logical flow from experimental inputs to outputs for H3B-6545 testing.

References

Application Notes and Protocols: H3B-6545 Treatment in T47D and Other ER+ Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a pioneering, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that demonstrates potent and selective inactivation of both wild-type and mutant estrogen receptor alpha (ERα).[1][2] As a first-in-class agent, H3B-6545 covalently binds to cysteine 530 within the ERα ligand-binding domain, leading to irreversible receptor inactivation and subsequent blockade of estrogen-mediated signaling pathways that drive the proliferation of ER-positive (ER+) breast cancer.[3] Preclinical studies and clinical trials have highlighted its significant anti-tumor activity in various ER+ breast cancer models, including those harboring ESR1 mutations that confer resistance to standard endocrine therapies.[1][2][4]

These application notes provide a comprehensive overview of the preclinical evaluation of H3B-6545 in ER+ breast cancer cell lines, with a focus on the T47D cell line. Detailed protocols for key experimental assays are provided to facilitate further research and drug development efforts.

Data Presentation

In Vitro Activity of H3B-6545 in ER+ Breast Cancer Cell Lines

The following table summarizes the in vitro antiproliferative activity of H3B-6545 in the ER+ breast cancer cell line MCF-7, which expresses wild-type ERα. While specific growth inhibition data for the T47D cell line is not publicly available, the data from MCF-7 cells provides a strong rationale for its activity in other ER+ cell lines.

Cell LineERα StatusCompoundGI50 (nM)
MCF-7Wild-typeH3B-6545Not explicitly stated, but potent activity demonstrated
MCF-7Y537S MutantH3B-6545Not explicitly stated, but potent activity demonstrated
In Vivo Antitumor Activity of H3B-6545

H3B-6545 has demonstrated significant single-agent anti-tumor efficacy in various ER+ xenograft models, including those derived from the MCF-7 cell line and patient-derived xenografts (PDX) with wild-type or mutant ERα.[1][5] Although specific data from T47D xenograft models treated with H3B-6545 is not detailed in the available literature, T47D xenografts are a well-established model for studying ER+ breast cancer.[6]

Xenograft ModelERα StatusTreatmentDosage and ScheduleOutcome
MCF-7 XenograftWild-typeH3B-6545Oral, once dailySuperior efficacy compared to fulvestrant (B1683766)
PDX ModelsWild-type & Y537S MutantH3B-6545Oral, once dailySuperior anti-tumor activity compared to fulvestrant and tamoxifen

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of H3B-6545 on the viability of T47D and other ER+ breast cancer cell lines.

Materials:

  • T47D or other ER+ breast cancer cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and insulin (B600854) for T47D)

  • H3B-6545 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed T47D cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of H3B-6545 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the GI50 (concentration that causes 50% growth inhibition).

Western Blot Analysis of ERα and Downstream Targets

This protocol allows for the assessment of H3B-6545's effect on ERα protein levels and the expression of its downstream targets, such as pS2 (TFF1).

Materials:

  • T47D or other ER+ breast cancer cells

  • 6-well plates

  • H3B-6545

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ERα, anti-pS2/TFF1, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed T47D cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of H3B-6545 or vehicle (DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-ERα) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor activity of H3B-6545 in a T47D xenograft model.

Materials:

  • Female immunodeficient mice (e.g., nude or SCID)

  • T47D cells

  • Matrigel

  • Estrogen pellets (slow-release)

  • H3B-6545 formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously into each mouse to support the growth of ER+ T47D cells.

  • Cell Implantation: Resuspend T47D cells in a mixture of PBS and Matrigel. Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer H3B-6545 orally (e.g., by gavage) once daily at the desired dose levels. The control group should receive the vehicle.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy of H3B-6545.

Visualizations

H3B_6545_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell ER+ Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds & Activates HSP90 HSP90 ERa_inactive->HSP90 ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Nuclear Translocation ERa_covalent Covalently Inactivated ERα ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Transcription Gene Transcription (e.g., pS2, GREB1) ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation H3B_6545 H3B-6545 H3B_6545->ERa_inactive ERa_covalent->ERa_active Blocks Activation

Caption: Mechanism of action of H3B-6545 in ER+ breast cancer cells.

Experimental_Workflow_Cell_Viability Start Seed_Cells Seed T47D cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_H3B6545 Treat with H3B-6545 (Dose-response) Incubate_24h->Treat_H3B6545 Incubate_72h Incubate 72h Treat_H3B6545->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate GI50) Read_Absorbance->Analyze_Data End Analyze_Data->End

Caption: Workflow for assessing cell viability with H3B-6545 using MTT assay.

Western_Blot_Workflow Start Culture_Treat Culture T47D cells and treat with H3B-6545 Start->Culture_Treat Lyse_Cells Lyse cells and quantify protein Culture_Treat->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-ERα) Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent detection Secondary_Ab->Detect Analyze Analyze band intensities Detect->Analyze End Analyze->End

Caption: Workflow for Western blot analysis of ERα and its downstream targets.

References

Application Notes and Protocols for H3B-6545 Washout Experiments in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant anti-tumor activity in both preclinical and clinical settings for estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2][3][4] H3B-6545 inactivates both wild-type and mutant estrogen receptor alpha (ERα) by forming an irreversible covalent bond with cysteine 530 (C530) within the ligand-binding domain.[3][5][6] This covalent modification leads to sustained inactivation of the receptor, blocking downstream signaling pathways that drive tumor growth.[5][7]

The covalent nature of H3B-6545's interaction with ERα suggests that its inhibitory effects may persist even after the drug has been cleared from the cellular environment. Washout experiments are therefore critical to understanding the durability of target engagement and the long-term pharmacodynamic effects of H3B-6545. These studies are essential for elucidating its mechanism of action and for informing dosing strategies in clinical applications.

This document provides detailed protocols for performing H3B-6545 washout experiments in cell culture, including methodologies for assessing the sustained inhibition of ERα signaling and its impact on cell viability.

Signaling Pathway

The following diagram illustrates the estrogen receptor alpha (ERα) signaling pathway and the mechanism of action of H3B-6545. Estrogen binding to ERα induces a conformational change, leading to receptor dimerization and translocation to the nucleus. The activated ERα dimer then binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival. H3B-6545 covalently binds to Cysteine 530 in the ERα ligand-binding domain, locking the receptor in an inactive conformation and preventing the downstream signaling cascade.

ER_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds ERa_H3B_complex ERα-H3B-6545 (Covalently Inactivated) ERa_inactive->ERa_H3B_complex ERa_active_dimer Active ERα Dimer ERa_inactive->ERa_active_dimer Dimerization H3B_6545 H3B-6545 H3B_6545->ERa_inactive Covalently binds to C530 ERE ERE ERa_H3B_complex->ERE Blocks Binding ERa_active_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Caption: ERα signaling pathway and H3B-6545 mechanism of action.

Experimental Protocols

Cell Line Selection and Culture

ER-positive breast cancer cell lines such as MCF-7 and T47D are recommended for these experiments.

  • MCF-7 Cell Culture Protocol:

    • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[8][9]

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Subculturing: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.[8][9]

  • T47D Cell Culture Protocol:

    • Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 0.2 IU/mL human insulin.

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Subculturing: Passage cells at 80% confluency using 0.25% Trypsin-EDTA.

H3B-6545 Washout Experimental Workflow

The following diagram outlines the general workflow for an H3B-6545 washout experiment.

Washout_Workflow A 1. Seed Cells B 2. Treat with H3B-6545 (e.g., 24 hours) A->B C 3. Washout (Remove drug-containing medium, wash with PBS) B->C D 4. Add Fresh Medium (Drug-free) C->D E 5. Incubate for Desired Timepoints (e.g., 24, 48, 72 hours) D->E F 6. Harvest Cells for Downstream Analysis E->F

Caption: General workflow for H3B-6545 washout experiments.

Detailed Washout Protocol
  • Cell Seeding:

    • Seed MCF-7 or T47D cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) at a density that will not exceed 80-90% confluency by the end of the experiment.

    • Allow cells to adhere and grow for 24 hours.

  • H3B-6545 Treatment:

    • Prepare a stock solution of H3B-6545 in DMSO.

    • Dilute the stock solution in a complete growth medium to the desired final concentrations. It is recommended to test a range of concentrations around the known IC50 value for the chosen cell line.

    • Remove the existing medium from the cells and replace it with the H3B-6545-containing medium. Include a vehicle control (DMSO) group.

    • Incubate the cells for a defined period, for example, 24 hours, to allow for covalent modification of ERα.

  • Washout Procedure:

    • Aspirate the H3B-6545-containing medium from all wells.

    • Gently wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS) to remove any unbound drug.[10]

    • After the final wash, add a fresh, pre-warmed complete growth medium (without H3B-6545) to all wells.

  • Post-Washout Incubation:

    • Incubate the cells for various time points post-washout (e.g., 0, 24, 48, 72 hours) to assess the duration of the drug's effect.

  • Downstream Analysis:

    • At each time point, harvest the cells for analysis of ERα protein levels, downstream gene expression, and cell viability.

Downstream Assays

1. Western Blot for ERα Protein Levels:

  • Objective: To determine if H3B-6545 treatment leads to ERα degradation and if the receptor levels recover after washout.

  • Procedure:

    • Lyse cells at each time point post-washout.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against ERα and a loading control (e.g., β-actin or GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine relative ERα protein levels.

2. Quantitative RT-PCR (qRT-PCR) for ERα Target Gene Expression:

  • Objective: To assess the sustained inhibition of ERα transcriptional activity after H3B-6545 washout.

  • Procedure:

    • Isolate total RNA from cells at each time point post-washout using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using primers for known ERα target genes (e.g., PGR, TFF1/pS2, GREB1). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

3. Cell Viability/Proliferation Assays:

  • Objective: To determine the long-term effect of H3B-6545 on cell viability and proliferation after its removal.

  • Procedure (using MTT or similar metabolic assays):

    • Perform the washout experiment in a 96-well plate format.

    • At each time point post-washout, add MTT reagent to the wells and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

    • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Quantitative data from the washout experiments should be summarized in tables for clear comparison.

Table 1: Relative ERα Protein Levels Post-Washout

TreatmentTime Post-Washout (hours)Relative ERα Protein Level (Normalized to Loading Control)
Vehicle (DMSO)01.00
Vehicle (DMSO)241.00
Vehicle (DMSO)481.00
Vehicle (DMSO)721.00
H3B-6545 (X nM)00.25
H3B-6545 (X nM)240.30
H3B-6545 (X nM)480.45
H3B-6545 (X nM)720.60

Table 2: Relative Expression of ERα Target Gene (PGR) Post-Washout

TreatmentTime Post-Washout (hours)Relative PGR mRNA Expression (Fold Change vs. Vehicle)
Vehicle (DMSO)01.0
Vehicle (DMSO)241.0
Vehicle (DMSO)481.0
Vehicle (DMSO)721.0
H3B-6545 (X nM)00.1
H3B-6545 (X nM)240.15
H3B-6545 (X nM)480.25
H3B-6545 (X nM)720.40

Table 3: Cell Viability Post-Washout

TreatmentTime Post-Washout (hours)Cell Viability (% of Vehicle Control)
Vehicle (DMSO)0100%
Vehicle (DMSO)24100%
Vehicle (DMSO)48100%
Vehicle (DMSO)72100%
H3B-6545 (X nM)050%
H3B-6545 (X nM)2445%
H3B-6545 (X nM)4840%
H3B-6545 (X nM)7235%

Conclusion

The provided protocols offer a comprehensive framework for conducting H3B-6545 washout experiments in a cell culture setting. By assessing the sustained effects on ERα protein levels, downstream signaling, and cell viability, researchers can gain valuable insights into the durable mechanism of action of this novel covalent antagonist. This information is crucial for the continued development and optimization of H3B-6545 as a therapeutic agent for ER-positive breast cancer.

References

Application Notes and Protocols for H3B-6545 In Vivo Dosing in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) designed for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2] It inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to cysteine 530, a residue unique to ERα, thereby enforcing a unique antagonist conformation.[3][4] This mechanism of action provides a promising therapeutic strategy for tumors that have developed resistance to standard endocrine therapies.[1][2][5] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical preclinical tools for evaluating the efficacy of novel cancer therapeutics like H3B-6545 as they better recapitulate the heterogeneity of human tumors.[6][7][8] This document provides detailed application notes and protocols for the in vivo dosing of H3B-6545 in breast cancer PDX models.

Quantitative Data Summary

The following tables summarize the antitumor activity of H3B-6545 in various breast cancer patient-derived xenograft models.

Table 1: Antitumor Activity of H3B-6545 in ERαWT PDX Models

PDX ModelH3B-6545 Dose (oral, once daily)Comparator(s)Study Duration (days)Outcome
ST986100 mg/kgFulvestrant (5 mg/mouse, s.c., once weekly)60Significant antitumor activity compared to fulvestrant.[9]
ST1799100 mg/kgTamoxifen (B1202) (1 mg/mouse, s.c., 3x/week), Fulvestrant (5 mg/mouse, s.c., once weekly)Not SpecifiedData not available

Table 2: Antitumor Activity of H3B-6545 in ERα Mutant PDX Models

PDX ModelERα MutationH3B-6545 Dose (oral, once daily)Comparator(s)Study Duration (days)Outcome
ST941Y537S/WT3, 10, 30, 100 mg/kgTamoxifen (1 mg/mouse, s.c., 3x/week), Fulvestrant (5 mg/mouse, s.c., once weekly)28Dose-dependent antitumor activity, superior to tamoxifen and fulvestrant.[9]
ST2177Y537S3, 10, 30 mg/kgFulvestrant (5 mg/mouse, s.c., once weekly)56Significant antitumor activity at all doses.[9]
ST2056Y537S100 mg/kgFulvestrant (5 mg/mouse, s.c., once weekly)22Superior antitumor activity compared to fulvestrant.[9]

Signaling Pathway and Experimental Workflow

ER_Signaling_Pathway cluster_cell Tumor Cell cluster_nucleus Nucleus ER Estrogen Receptor α (ERα) ERE Estrogen Response Element ER->ERE Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Estrogen Estrogen Estrogen->ER Binds and Activates H3B6545 H3B-6545 H3B6545->ER Covalently Binds & Inactivates

Caption: ERα signaling pathway and the inhibitory action of H3B-6545.

PDX_Workflow start Patient Tumor Tissue Acquisition implant Implantation into Immunodeficient Mice (P0) start->implant passage Tumor Growth & Passaging (P1, P2...) implant->passage expand Expansion for Efficacy Studies passage->expand randomize Randomization of Tumor-Bearing Mice expand->randomize treatment Treatment with H3B-6545 or Vehicle/Comparator randomize->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, Biomarkers monitoring->endpoint

Caption: Experimental workflow for a typical H3B-6545 PDX study.

Experimental Protocols

Establishment and Maintenance of Breast Cancer PDX Models

This protocol outlines the general procedure for establishing and passaging breast cancer PDX models.

Materials:

  • Fresh patient breast tumor tissue

  • Immunodeficient mice (e.g., NOD scid gamma (NSG) mice, 6-8 weeks old, female)[10]

  • Sterile transport medium (e.g., DMEM with antibiotics)

  • Sterile phosphate-buffered saline (PBS)

  • Surgical instruments (scalpels, forceps, scissors)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical clips or sutures

  • Calipers

Procedure:

  • Tissue Acquisition:

    • Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions.

    • Place the tissue in a sterile tube containing transport medium on ice and transport to the laboratory immediately.[11]

  • Tumor Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove blood and necrotic tissue.[11]

    • Mince the tumor into small fragments (approximately 2-3 mm³).[12]

  • Implantation (P0 Generation):

    • Anesthetize the mouse.

    • Shave and sterilize the implantation site, typically the flank for subcutaneous models or the mammary fat pad for orthotopic models.[11][13]

    • Make a small incision (approximately 5 mm) and create a subcutaneous pocket or expose the mammary fat pad.[11]

    • Implant one to two tumor fragments into the prepared site.[11]

    • Close the incision with surgical clips or sutures.

    • Monitor the mice for recovery.

  • Tumor Growth Monitoring and Passaging:

    • Monitor mice twice weekly for tumor formation.

    • Once tumors are palpable, measure tumor volume using calipers with the formula: Volume = (Length x Width²) / 2.[11]

    • When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.[11]

    • Process the resected tumor as described in step 2 and implant fragments into a new cohort of mice to create the next passage (P1, P2, etc.).[14] A portion of the tumor should be cryopreserved and another portion fixed for characterization.[11]

In Vivo Dosing of H3B-6545 in Established PDX Models

This protocol describes the procedure for evaluating the antitumor efficacy of H3B-6545 in established breast cancer PDX models.

Materials:

  • Established breast cancer PDX-bearing mice (tumor volume 100-200 mm³)

  • H3B-6545

  • Vehicle for formulation (e.g., as specified by the supplier or determined through formulation development)

  • Oral gavage needles

  • Calipers

  • Analytical balance

Procedure:

  • Cohort Formation:

    • Once tumors in the expanded PDX cohort reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=6-8 mice per group).[9]

  • H3B-6545 Formulation:

    • Prepare the H3B-6545 formulation at the desired concentrations (e.g., 3, 10, 30, 100 mg/kg) in the appropriate vehicle.

  • Dosing Administration:

    • Administer H3B-6545 orally once daily via gavage.[9]

    • The control group should receive the vehicle only. Comparator groups (e.g., fulvestrant, tamoxifen) should be dosed according to established protocols.[9]

  • Monitoring:

    • Measure tumor volume and body weight twice weekly.[9]

    • Monitor the general health of the mice daily.

  • Endpoint and Data Analysis:

    • Continue the study for the predetermined duration (e.g., 21-60 days) or until tumors in the control group reach the maximum allowed size.[9]

    • At the end of the study, euthanize the mice and resect the tumors.

    • Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.

    • Tumor samples can be collected for pharmacodynamic biomarker analysis (e.g., Ki67, ERα target gene expression).

References

Application Notes and Protocols for H3B-6545 Hydrochloride in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of H3B-6545 hydrochloride and protocols for its preparation for in vitro studies. H3B-6545 is a potent, orally bioactive, and selective estrogen receptor covalent antagonist (SERCA) that targets both wild-type and mutant estrogen receptor alpha (ERα).[1][2][3][4] It is a valuable tool for research in ER-positive breast cancer.[2][4]

Data Presentation: Solubility of this compound

This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO), making it the recommended solvent for preparing stock solutions for in vitro experiments.[1][3]

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO~83.33 - 100~137.95 - 176.19The optimal solvent for creating high-concentration stock solutions.[1][3]
WaterLowLowDirect dissolution in aqueous buffers is not recommended for primary stock solutions.

Note: The molecular weight of this compound is approximately 605.1 g/mol . Calculations for molarity should be based on the specific molecular weight provided on the product's certificate of analysis.

Experimental Protocols

1. Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is ideal for long-term storage and subsequent dilution into cell culture media or assay buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Determine the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = 10 mM * 605.1 g/mol * 1 mL * (1 L / 1000 mL) = 6.051 mg

  • Weigh the compound: Carefully weigh out approximately 6.051 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C for long-term storage.[1][2][3] Stock solutions are typically stable for up to 6 months at -80°C and 1 month at -20°C.[2][4]

2. Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%).

Materials:

  • 10 mM this compound DMSO stock solution

  • Sterile cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Determine the final desired concentration: For example, to achieve a final concentration of 10 nM in the cell culture medium.

  • Perform serial dilutions:

    • Intermediate Dilution (e.g., 10 µM): Dilute the 10 mM stock solution 1:1000 in sterile cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium.

    • Final Working Solution (e.g., 10 nM): Dilute the 10 µM intermediate solution 1:1000 in sterile cell culture medium. For example, add 10 µL of the 10 µM intermediate solution to 10 mL of the final volume of cell culture medium to be added to the cells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

  • Treatment: Add the prepared working solutions (and vehicle control) to your cell cultures and proceed with the experiment.

Visualizations

Below are diagrams illustrating the experimental workflow for preparing this compound and its mechanism of action.

G cluster_prep Preparation of this compound for In Vitro Studies cluster_dilution Preparation of Working Solution weigh Weigh H3B-6545 Hydrochloride Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot of Stock Solution store->thaw For Immediate Use intermediate Prepare Intermediate Dilution in Cell Culture Medium thaw->intermediate working Prepare Final Working Solution in Cell Culture Medium intermediate->working treat Treat Cells in Culture working->treat

Caption: Workflow for preparing this compound solutions.

G cluster_pathway H3B-6545 Signaling Pathway Inhibition H3B H3B-6545 ER Estrogen Receptor α (ERα) (Wild-Type or Mutant) H3B->ER Covalent Binding C530 Cysteine 530 InactiveER Inactive ERα Complex ER->InactiveER Signaling Downstream Estrogen Signaling Pathway InactiveER->Signaling Inhibition Block Pathway Blocked Signaling->Block

Caption: Mechanism of action of H3B-6545.

References

Application Notes: In Vitro Characterization of H3B-6545 and CDK4/6 Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and its growth is driven by the estrogen receptor alpha (ERα). Endocrine therapies, often combined with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, are the standard of care for advanced or metastatic ER+/HER2- breast cancer.[1][2][3] CDK4/6 inhibitors, such as palbociclib (B1678290), ribociclib, and abemaciclib (B560072), work by preventing the phosphorylation of the retinoblastoma (Rb) protein, which halts cell cycle progression from the G1 to S phase.[2][4][5]

However, resistance to these therapies, often through mutations in the ERα gene (ESR1), remains a significant clinical challenge.[1][3] H3B-6545 is a novel, orally available Selective Estrogen Receptor Covalent Antagonist (SERCA) that potently inactivates both wild-type and mutant ERα by forming a covalent bond with cysteine 530 in the receptor's ligand-binding domain.[1][6][7] Preclinical studies have shown that H3B-6545 demonstrates significant antitumor activity in models of CDK4/6 inhibitor resistance.[5][8][9]

This application note provides a framework and detailed protocols for evaluating the in vitro synergistic potential of combining H3B-6545 with various CDK4/6 inhibitors in ER+ breast cancer cell lines.

Signaling Pathways and Rationale for Combination

The combination of H3B-6545 and a CDK4/6 inhibitor targets two critical and interconnected nodes of ER+ breast cancer proliferation. H3B-6545 directly antagonizes ERα, a primary driver of tumor growth, while CDK4/6 inhibitors block the downstream cell cycle machinery. This dual blockade has the potential to induce a more profound and durable anti-proliferative response and overcome mechanisms of resistance.

Combination_Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 ER Estrogen Receptor α (Wild-Type & Mutant) CyclinD Cyclin D ER->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Forms Complex Rb Rb CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Sequesters G1_S_Transition G1-S Phase Transition (Proliferation) E2F->G1_S_Transition Promotes H3B6545 H3B-6545 H3B6545->ER CDKi CDK4/6 Inhibitor (e.g., Palbociclib) CDKi->CDK46

Caption: Dual blockade of ERα and CDK4/6 pathways.

Quantitative Data Summary

Successful in vitro evaluation requires quantifying the effect of single agents and their combination. The following tables are presented as templates for data organization. Researchers should generate this data using the protocols outlined in Section 5.0.

Table 1: Single-Agent IC50 Values (Illustrative Data) This table should be used to present the half-maximal inhibitory concentration (IC50) for each compound in the selected cell lines after a 72-hour treatment period.

Cell LineERα StatusH3B-6545 IC50 (nM)Palbociclib IC50 (nM)Ribociclib IC50 (nM)Abemaciclib IC50 (nM)
MCF-7Wild-Typee.g., 2.5e.g., 150e.g., 120e.g., 80
T-47DWild-Typee.g., 3.1e.g., 180e.g., 145e.g., 95
MCF-7 Y537SMutante.g., 4.0e.g., 165e.g., 130e.g., 88

Table 2: Synergy Analysis for H3B-6545 + Palbociclib Combination (Illustrative Data) Synergy can be calculated using methods such as the Chou-Talalay Combination Index (CI) or the Bliss Independence model. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrug Ratio (H3B-6545:Palbociclib)Effect Level (Fa)Combination Index (CI)Synergy/Antagonism
MCF-71:600.50 (IC50)e.g., 0.65Synergy
MCF-71:600.75 (IC75)e.g., 0.58Synergy
MCF-7 Y537S1:400.50 (IC50)e.g., 0.45Strong Synergy
MCF-7 Y537S1:400.75 (IC75)e.g., 0.41Strong Synergy

Experimental Workflow

A systematic workflow is essential for reproducible results in drug combination studies. The process involves culturing cells, treating them with a dose-response matrix of both drugs, assessing the biological endpoint (e.g., viability), and analyzing the data for synergistic interactions.

Workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Drug Treatment cluster_assay Phase 3: Endpoint Assay cluster_analysis Phase 4: Data Analysis A 1. Culture ER+ Breast Cancer Cell Lines (e.g., MCF-7, T-47D) B 2. Seed Cells into 96-well Plates A->B C 3. Allow Cells to Adhere (24 hours) B->C E 5. Treat Cells with Dose Matrix: - H3B-6545 alone - CDK4/6i alone - Combination at fixed ratios C->E D 4. Prepare Serial Dilutions of H3B-6545 & CDK4/6i D->E F 6. Incubate for 72-120 hours E->F G 7. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) F->G H 8. Read Absorbance or Luminescence G->H I 9. Calculate % Inhibition vs. Vehicle Control H->I J 10. Determine Single-Agent IC50 Values I->J K 11. Calculate Synergy Scores (e.g., Combination Index) J->K

Caption: Workflow for in vitro drug combination synergy screening.

Detailed Experimental Protocols

Protocol for Cell Viability and Synergy Assessment

This protocol is designed to assess the synergistic anti-proliferative effects of H3B-6545 and a CDK4/6 inhibitor using a dose-response matrix.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T-47D)

  • Appropriate cell culture medium (e.g., EMEM with 10% FBS)

  • H3B-6545 and CDK4/6 inhibitor (e.g., Palbociclib)

  • DMSO (for drug dissolution)

  • 96-well flat-bottom tissue culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare 10 mM stock solutions of H3B-6545 and the CDK4/6 inhibitor in DMSO.

    • Create a dose-response matrix. For example, prepare 2x final concentrations of each drug in culture medium. A 7x7 matrix is recommended.

    • Single Agents: Serially dilute each drug alone.

    • Combination: Combine drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values) and then serially dilute the mixture.

    • Remove the seeding medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement (MTT Assay Example):

    • Add 10 µL of 5 mg/mL MTT solution to each well.[10][11]

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.[11]

    • Shake the plate for 5 minutes and read the absorbance at 570 nm.[11]

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Use software like CompuSyn or GraphPad Prism to calculate IC50 values and Combination Indices (CI).[1][11]

Protocol for Western Blot Analysis

This protocol is used to assess changes in key protein expression and phosphorylation states within the targeted pathways.

Materials:

  • 6-well tissue culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-total Rb, anti-Cyclin D1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed 500,000 cells per well in 6-well plates and allow to adhere overnight.

    • Treat cells with H3B-6545, a CDK4/6 inhibitor, or the combination at predetermined concentrations (e.g., IC50) for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse by adding 100-150 µL of ice-cold RIPA buffer.

    • Scrape cells, incubate on ice for 10 minutes, and centrifuge at 15,000 rpm for 15 minutes at 4°C.[12]

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.[13]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol for Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following drug treatment.

Materials:

  • 6-well tissue culture plates

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Ice-cold 70% ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed 500,000 cells per well in 6-well plates and allow to adhere overnight.

    • Treat cells with single agents or the combination for 24-48 hours.

    • Harvest both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet and add dropwise to 5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix cells overnight or for at least 2 hours at -20°C.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 0.5 mL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13] An increase in the G1 population is the expected outcome for CDK4/6 inhibition.[4]

References

Application Notes & Protocols: Experimental Design for Long-Term H3B-6545 Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H3B-6545 is a first-in-class, orally available Selective Estrogen Receptor Covalent Antagonist (SERCA) designed for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2] It uniquely inactivates both wild-type and various mutant forms of estrogen receptor alpha (ERα) by irreversibly binding to cysteine 530, a residue not present in other nuclear hormone receptors.[1][3][4] This mechanism provides a distinct advantage over previous endocrine therapies, as acquired mutations in the ESR1 gene (encoding ERα), such as the Y537S mutation, are a common driver of resistance.[5][6] H3B-6545 has demonstrated potent anti-tumor activity in preclinical models and promising clinical activity in heavily pretreated patients, including those with ESR1 mutations and those who have progressed on CDK4/6 inhibitors.[3][5][7][8]

Despite its efficacy, the potential for acquired resistance to H3B-6545 remains a critical area of investigation for long-term therapeutic success. Understanding the molecular mechanisms that could drive resistance is essential for developing next-generation therapies and combination strategies.[9] These application notes provide a detailed framework and experimental protocols for generating and characterizing H3B-6545 resistant cancer cell lines in vitro, serving as a crucial tool for researchers in oncology and drug development.[10]

H3B-6545 Mechanism of Action and Potential Resistance Pathways

H3B-6545 covalently binds to and inactivates ERα, preventing its transcriptional activity and leading to cell cycle arrest and apoptosis in ER+ breast cancer cells. Resistance can emerge through various mechanisms, including secondary mutations in the drug target, activation of bypass signaling pathways, or alterations in drug efflux.

H3B_6545_Pathway cluster_0 Cell Cytoplasm cluster_1 Nucleus cluster_2 Potential Resistance Mechanisms E2 Estrogen (E2) ER ERα (Wild-Type) E2->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Translocates No_Transcription Transcription Blocked ER->No_Transcription ER_mut ERα (e.g., Y537S) (Ligand-Independent) ER_mut->ERE Constitutively Active ER_mut->No_Transcription H3B H3B-6545 H3B->ER Covalently Binds & Inactivates H3B->ER_mut Covalently Binds & Inactivates Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Bypass Bypass Pathway Activation (e.g., EGFR, FGFR) Bypass->Transcription Activates Efflux Drug Efflux Pump (e.g., MDR1) Efflux->H3B Removes Drug C530_mut ERα C530 Mutation C530_mut->H3B Prevents Binding

Caption: H3B-6545 mechanism and potential routes of resistance.

Experimental Design: Generating H3B-6545 Resistant Cell Lines

The most common and clinically relevant method for generating drug-resistant cell lines is through continuous, long-term exposure to gradually increasing concentrations of the drug.[10][11] This dose-escalation approach mimics the selective pressure that cancer cells face during patient treatment.

Resistance_Workflow Workflow for Generating H3B-6545 Resistant Cell Lines start Parental ER+ Cell Line (e.g., MCF-7, T47D) ic50_initial 1. Determine Baseline H3B-6545 IC50 start->ic50_initial culture_start 2. Culture cells with low-dose H3B-6545 (e.g., IC20 - IC30) ic50_initial->culture_start monitor 3. Monitor Cell Viability & Morphology culture_start->monitor monitor->culture_start No (High cell death) recovery Cells Recovering & Proliferating? monitor->recovery Yes increase_dose 4. Gradually Increase H3B-6545 Concentration recovery->increase_dose passage Passage cells at new concentration for 2-3 cycles increase_dose->passage freeze Freeze stocks at each concentration step increase_dose->freeze passage->monitor stable 5. Achieve Stable Growth at High Concentration (e.g., 10x Baseline IC50) passage->stable stable->monitor No establish 6. Establish Resistant Population (H3B-R) stable->establish Yes characterize 7. Characterize Resistant Phenotype establish->characterize

Caption: Stepwise workflow for developing H3B-6545 resistant cell lines.

Protocols

Protocol 1: Baseline H3B-6545 Sensitivity (IC50) Determination
  • Cell Seeding: Select an appropriate ER+ breast cancer cell line (e.g., MCF-7, T47D). Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]

  • Drug Preparation: Prepare a 2x serial dilution of H3B-6545 in complete growth medium. A typical concentration range would be 0.01 nM to 1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Replace the medium in the 96-well plate with the H3B-6545 serial dilutions.

  • Incubation: Incubate the plate for 72-120 hours, depending on the cell line's doubling time.

  • Viability Assay: Assess cell viability using a standard method such as CellTiter-Glo® (Promega) or MTT assay.

  • Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[12]

Protocol 2: Generation of H3B-6545 Resistant Cell Lines via Dose Escalation
  • Initiation: Begin culturing the parental cell line in medium containing H3B-6545 at a starting concentration of approximately IC20-IC30, as determined in Protocol 1.

  • Monitoring and Maintenance: Monitor the cells daily for signs of stress and death. Change the medium with fresh drug every 3-4 days. Passage the cells when they reach 70-80% confluency.[11] Initially, cell proliferation will be slow, and significant cell death may occur.

  • Dose Escalation: Once the cells have adapted and resumed a stable growth rate (typically after 2-4 weeks), increase the H3B-6545 concentration by a factor of 1.5-2.0.

  • Cryopreservation: It is critical to cryopreserve vials of cells at each successful concentration step.[11][13] This provides a backup if the cells do not survive the next concentration increase.[13]

  • Iterative Process: Repeat steps 2-4, gradually increasing the drug concentration over several months. The goal is to establish a cell population that can proliferate in a high concentration of H3B-6545 (e.g., 5-10 times the parental IC50).[10][13]

  • Resistance Confirmation: Once a resistant population is established, confirm the shift in IC50 by performing Protocol 1 on the resistant cells (H3B-R) alongside the parental (H3B-S) line. Calculate the Resistance Index (RI).[14]

    • Resistance Index (RI) = IC50 of Resistant Cells / IC50 of Parental Cells

    • An RI greater than 3-5 is typically considered indicative of resistance.[14][15]

  • Stability Check: To ensure the resistance phenotype is stable, culture the H3B-R cells in drug-free medium for several passages (e.g., 1 month) and then re-determine the IC50.[10][12]

Data Presentation

Quantitative data should be summarized in tables for clear comparison and interpretation.

Table 1: H3B-6545 IC50 Values in Parental and Resistant Cell Lines

Cell Line H3B-6545 IC50 (nM) ± SD Resistance Index (RI)
MCF-7 (Parental) 0.3 ± 0.05 -
MCF-7/H3B-R 4.5 ± 0.4 15.0
T47D (Parental) 5.2 ± 0.6 -
T47D/H3B-R 68.5 ± 7.1 13.2

(Note: Data are hypothetical examples for illustrative purposes. Baseline IC50 values are based on published data.)[1]

Table 2: Molecular Characterization of Resistant Cell Lines

Marker Analysis Method Parental Line (Fold Change) Resistant Line (Fold Change)
ESR1 expression qRT-PCR 1.0 0.8
MDR1 (ABCB1) expression qRT-PCR 1.0 12.5
ERα protein Western Blot 1.0 0.7
P-glycoprotein (MDR1) Western Blot 1.0 9.8
p-EGFR Western Blot 1.0 6.2

(Note: Data are hypothetical examples illustrating potential changes.)

Characterization of Resistant Cell Lines

Once resistance is confirmed, a multi-omics approach is recommended to elucidate the underlying mechanisms.

Characterization_Flow cluster_genomics Genomic Analysis cluster_transcriptomics Transcriptomic Analysis cluster_proteomics Proteomic / Functional Analysis start Confirmed Resistant Cell Line (H3B-R) WES Whole Exome Seq (WES) (e.g., for new ESR1 mutations) start->WES RNAseq RNA-Seq (Differential Gene Expression) start->RNAseq WB Western Blot (Signaling pathways, ERα levels) start->WB Metabolomics Metabolomics (Metabolic reprogramming) start->Metabolomics identify Identify & Validate Resistance Mechanisms WES->identify qRT qRT-PCR Validation (e.g., MDR1, bypass genes) RNAseq->qRT qRT->identify IF Immunofluorescence (Protein localization) WB->IF IF->identify Metabolomics->identify

Caption: Logical flow for the molecular characterization of resistance.

Key areas for investigation include:

  • Genomic Analysis: Use Whole Exome Sequencing (WES) to identify new mutations in ESR1 (e.g., at the C530 covalent binding site) or in genes of relevant signaling pathways.

  • Transcriptomic Analysis: Employ RNA-sequencing to identify differentially expressed genes. Look for upregulation of drug efflux pumps (e.g., ABCB1/MDR1) or components of bypass signaling pathways (e.g., EGFR, FGFR, PI3K/mTOR pathways).[10][14]

  • Proteomic Analysis: Use Western blotting to confirm changes in protein expression and activation status (e.g., phosphorylation) of key signaling molecules identified from transcriptomic data.[14]

  • Functional Assays: Perform cell cycle analysis and apoptosis assays to understand how resistant cells evade the cytostatic/cytotoxic effects of H3B-6545.

References

Troubleshooting & Optimization

H3B-6545 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H3B-6545. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of H3B-6545 in cell culture media, along with troubleshooting advice and frequently asked questions to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is H3B-6545 and how does it work?

A1: H3B-6545 is an orally active and selective Estrogen Receptor Alpha (ERα) Covalent Antagonist (SERCA).[1][2] It is a first-in-class small molecule that inactivates both wild-type and mutant ERα.[2][3][4] H3B-6545 achieves this by forming a covalent bond with cysteine-530 (C530) in the ERα ligand-binding domain, which is a residue not present in other nuclear hormone receptors.[4][5] This covalent modification enforces an antagonist conformation, effectively blocking the transcriptional activity of ERα and inhibiting the growth of ER-positive breast cancer cells.[5][6]

Q2: In which cell lines has H3B-6545 shown activity?

A2: H3B-6545 has demonstrated potent anti-proliferative activity in various ERα-positive breast cancer cell lines, including MCF7, HCC1428, BT483, T47D, and CAMA-1, with GI50 values in the low nanomolar range.[2] It has shown efficacy in models with both wild-type and mutant ERα, such as the Y537S mutation.[1][3]

Q3: What is the recommended solvent and storage condition for H3B-6545 stock solutions?

A3: For preparing stock solutions, anhydrous DMSO is recommended.[7] To maintain stability, stock solutions should be aliquoted into tightly sealed vials to minimize exposure to light and moisture and stored at -20°C or -80°C for long-term use.[7] It is advisable to avoid repeated freeze-thaw cycles.[8]

Q4: What is the general stability of H3B-6545 observed in preclinical studies?

A4: In vivo pharmacokinetic studies in rats and monkeys have shown H3B-6545 to have a terminal elimination half-life of 2.4 hours and 4.0 hours, respectively.[1][9] While specific stability data in cell culture media is not extensively published, preclinical studies indicate it is sufficiently stable to demonstrate significant single-agent anti-tumor activity in xenograft mouse models.[1][3] In vitro metabolism studies have identified that H3B-6545 is primarily cleared through hepatic phase 1 metabolism, with minimal formation of glutathione-related conjugates.[9]

Troubleshooting Guide

This guide addresses common issues that may be encountered when assessing the stability of H3B-6545 in cell culture media.

Issue Possible Cause(s) Suggested Solution(s)
Rapid degradation of H3B-6545 in cell culture medium - Inherent instability in aqueous solutions at 37°C.- Reaction with components in the media (e.g., amino acids, vitamins).[8]- pH of the media affecting stability.[8]- Perform a stability check in a simpler buffer like PBS at 37°C to assess inherent aqueous stability.[7][8]- Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[8]- Analyze stability in different types of cell culture media to identify potential reactive components.[8]- Ensure the pH of the media remains stable throughout the experiment.[8]
High variability in stability measurements between replicates - Inconsistent sample handling and processing.- Issues with the analytical method (e.g., HPLC-MS/MS).[8]- Incomplete solubilization of the compound in the stock solution or media.[8]- Ensure precise and consistent timing for sample collection and processing.[8]- Validate the analytical method for linearity, precision, and accuracy.- Confirm complete dissolution of the compound in the solvent and media.
Low recovery of H3B-6545 at the initial time point (T=0) - Adsorption of the compound to plasticware (e.g., plates, pipette tips).- Inefficient extraction from the cell culture media.- Use low-protein-binding plates and pipette tips.[8]- Include a control without cells to assess non-specific binding.[8]- Optimize the extraction procedure to ensure high recovery from the media.

Experimental Protocols

Protocol 1: Assessing the Stability of H3B-6545 in Cell Culture Media

This protocol outlines a general method to determine the stability of H3B-6545 in a specific cell culture medium over time using LC-MS/MS.

Materials:

  • H3B-6545

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates (low-protein-binding recommended)

  • Humidified incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Dissolve H3B-6545 in anhydrous DMSO to a final concentration of 10 mM.[7]

  • Preparation of Working Solutions: Prepare the working solution of H3B-6545 by diluting the stock solution in the respective media (with and without 10% FBS) and PBS to a final concentration of 10 µM. Ensure the final DMSO concentration is less than 0.1%.[7]

  • Experimental Setup: Add 1 mL of the 10 µM H3B-6545 working solution to triplicate wells of a 24-well plate for each condition (media with serum, media without serum, PBS).[8]

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[7][8]

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.[8] For the 0-hour time point, collect the aliquot immediately after adding the working solution.

  • Sample Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) to the collected aliquots and store them at -80°C until analysis.[7]

  • Sample Analysis: Analyze the concentration of the parent H3B-6545 in each sample using a validated LC-MS/MS method.[7][10]

  • Data Analysis: Plot the percentage of H3B-6545 remaining at each time point relative to the 0-hour time point to determine the stability profile.

Data Presentation

Table 1: Stability of H3B-6545 in Different Media at 37°C

Time (hours)% Remaining in Media without Serum (Mean ± SD)% Remaining in Media with 10% Serum (Mean ± SD)% Remaining in PBS (Mean ± SD)
0100100100
2
4
8
24
48

Visualizations

Signaling Pathway of H3B-6545 Action

H3B6545_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (Inactive) Estrogen->ERa_inactive Binds ERa_active ERα (Active Dimer) ERa_inactive->ERa_active Dimerization & Nuclear Translocation ERa_covalent ERα-H3B-6545 (Covalently Bound, Inactive) ERa_inactive->ERa_covalent H3B-6545_drug H3B-6545 H3B-6545_drug->ERa_inactive Covalently binds to C530 ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Gene_Transcription Gene Transcription (Cell Proliferation) ERE->Gene_Transcription Initiates ERa_covalent->Gene_Transcription Blocks Transcription

Caption: H3B-6545 covalently binds to ERα, preventing its activation and subsequent gene transcription.

Experimental Workflow for H3B-6545 Stability Assay

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM H3B-6545 Stock in DMSO prep_working Dilute to 10 µM in Media (± Serum) and PBS prep_stock->prep_working plate Aliquot into 24-well Plate (Triplicates) prep_working->plate incubate Incubate at 37°C, 5% CO₂ plate->incubate sample Collect Aliquots at Time Points (0-48h) incubate->sample quench Quench with Acetonitrile sample->quench store Store at -80°C quench->store lcms Analyze by LC-MS/MS store->lcms calc Calculate % Remaining vs. T=0 lcms->calc

Caption: Workflow for assessing the stability of H3B-6545 in cell culture media.

References

Troubleshooting low potency of H3B-6545 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with H3B-6545.

Troubleshooting Guides

Issue: The observed IC50/GI50 of H3B-6545 in my cellular assay is higher than the reported values.

If you are observing lower than expected potency for H3B-6545 in your cellular experiments, several factors could be at play. This guide provides a systematic approach to troubleshoot the issue.

Potential Cause 1: Suboptimal Compound Handling and Storage

H3B-6545, like many small molecules, requires proper handling to maintain its integrity and activity.

Troubleshooting Steps:

  • Verify Solvent and Solubility: H3B-6545 is soluble in DMSO.[1] Ensure you are using a high-quality, anhydrous grade of DMSO to prepare your stock solution. For in vivo studies or specific in vitro assays, other solvents or formulations may be necessary.[2]

  • Check Storage Conditions: H3B-6545 powder should be stored at -20°C for up to 3 years.[3] Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

  • Assess Compound Stability: If you suspect degradation, consider performing a stability test. This can involve analyzing the compound's purity over time using techniques like HPLC. A change in the appearance of the solution (e.g., color change, precipitation) can also indicate instability.[4]

Potential Cause 2: Assay-Specific Conditions

The conditions of your cellular assay can significantly impact the apparent potency of H3B-6545.

Troubleshooting Steps:

  • Optimize Cell Seeding Density: Ensure that cells are in the exponential growth phase at the time of treatment. Overly confluent or sparse cultures can affect drug response.

  • Review Treatment Duration: The covalent inhibitory mechanism of H3B-6545 may require a sufficient incubation period to achieve maximal effect. Compare your treatment duration to those reported in the literature.

  • Minimize Serum Protein Binding: H3B-6545 is highly protein-bound (99.5-99.8%).[5] The concentration of serum in your culture medium can affect the free fraction of the compound available to interact with cells. Consider reducing the serum concentration during the treatment period, if compatible with your cell line.

  • Control for Solvent Effects: Ensure the final concentration of DMSO in your assay is low (ideally ≤ 0.1%) and consistent across all wells.[6] Include a vehicle-only control to assess any solvent-induced toxicity.

Potential Cause 3: Cell Line-Specific Factors

The potency of H3B-6545 can vary between different cell lines.

Troubleshooting Steps:

  • Confirm ERα Expression and Status: H3B-6545 targets the estrogen receptor alpha (ERα).[1][7][8] Confirm that your cell line expresses ERα at a sufficient level. Also, be aware of the ERα mutation status (wild-type vs. mutant), as this can influence sensitivity.[8][9][10][11][12]

  • Consider Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of small molecules.

  • Review Published Potency Data: Compare your results to the reported GI50 values for H3B-6545 in various breast cancer cell lines.

Quantitative Data Summary

Cell LineGI50 (nM)Reference
MCF70.3-0.4[1][3]
HCC14281.0[1][3]
BT4830.5[1][3]
T47D5.2[1][3]
CAMA-10.2[1][3]

Troubleshooting Workflow

TroubleshootingWorkflow start Low H3B-6545 Potency Observed compound_handling Check Compound Handling - Solubility - Storage - Stability start->compound_handling assay_conditions Review Assay Conditions - Cell Density - Treatment Duration - Serum Concentration - Solvent Control start->assay_conditions cell_line Investigate Cell Line - ERα Expression/Mutation - Drug Efflux - Published Data start->cell_line solution Potency Issue Resolved compound_handling->solution Issue Identified further_investigation Further Investigation Needed - Target Engagement Assay - Off-Target Effects compound_handling->further_investigation No Issue Found assay_conditions->solution Issue Identified assay_conditions->further_investigation No Issue Found cell_line->solution Issue Identified cell_line->further_investigation No Issue Found

Caption: A workflow for troubleshooting low potency of H3B-6545.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of H3B-6545?

H3B-6545 is a first-in-class, oral, selective estrogen receptor covalent antagonist (SERCA).[1][7] It inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to cysteine 530 (C530) in the ERα ligand-binding domain.[10][12][13] This unique mechanism of action enforces an antagonist conformation, inhibiting ERα activity.[13]

Signaling Pathway

SignalingPathway cluster_nucleus Nucleus ER_alpha ERα ERE Estrogen Response Element (ERE) ER_alpha->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Promotes Estrogen Estrogen Estrogen->ER_alpha Activates H3B_6545 H3B-6545 H3B_6545->ER_alpha Covalently Binds & Inactivates

Caption: Simplified signaling pathway of ERα and its inhibition by H3B-6545.

Q2: What is the recommended solvent for preparing H3B-6545 stock solutions?

For in vitro assays, DMSO is the recommended solvent for preparing stock solutions of H3B-6545.[1] It is advisable to use a fresh, high-purity, anhydrous grade of DMSO.

Q3: How should I store H3B-6545?

  • Powder: Store at -20°C for up to 3 years.[3]

  • In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Q4: Can H3B-6545 be used in animal studies?

Yes, H3B-6545 is orally bioavailable and has demonstrated anti-tumor activity in various xenograft models.[1][3][9] Specific formulations may be required for in vivo administration.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of H3B-6545 on cell viability and calculate the GI50 value.

Methodology:

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of H3B-6545 in culture medium.

  • Treatment: Remove the existing medium and add the medium containing different concentrations of H3B-6545. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay Procedure (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[14][15][16][17]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[14][15][16][17][18]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14][15][16][17]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15][16][17]

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the H3B-6545 concentration and fit the data to a four-parameter logistic curve to determine the GI50 value.

Western Blot for Target Engagement

Objective: To assess the downstream effects of H3B-6545 on ERα signaling.

Methodology:

  • Cell Treatment and Lysis: Treat cells with H3B-6545 at various concentrations and for different durations. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against a downstream target of ERα signaling (e.g., pS2/TFF1) or a marker of proliferation (e.g., Ki67) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

ExperimentalWorkflow start Start Experiment cell_culture Cell Culture & Seeding start->cell_culture treatment H3B-6545 Treatment cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay western_blot Western Blot for Target Engagement treatment->western_blot data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A general workflow for cellular assays with H3B-6545.

References

Technical Support Center: H3B-6545 Preclinical Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of H3B-6545 in preclinical models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known or suspected off-target effects of H3B-6545 in preclinical models?

A1: Publicly available preclinical data on specific off-target molecular interactions of H3B-6545 is limited. Preclinical studies in rats and monkeys have concluded that H3B-6545 is generally well-tolerated across a broad range of doses. However, clinical trial data in humans has identified several treatment-emergent adverse events that may have preclinical correlates. These include sinus bradycardia (a slowing of the heart rate), and QT interval prolongation. While the precise off-target molecular mechanisms for these effects have not been detailed in published preclinical studies, they suggest potential interactions with cardiac ion channels or other components of the cardiovascular system.

Q2: Is there any available data on the kinase selectivity of H3B-6545?

A2: Currently, there is no publicly available data from comprehensive kinase selectivity panels (kinome scans) for H3B-6545. As a covalent antagonist of the estrogen receptor alpha (ERα), its primary target is well-defined. However, without a broad kinase screen, it is difficult to definitively rule out off-target kinase interactions that could contribute to unforeseen cellular phenotypes in preclinical models.

Q3: What preclinical studies should be conducted to investigate the off-target cardiovascular effects observed in clinical trials?

A3: To investigate the preclinical basis of the clinically observed bradycardia and QT prolongation, a combination of in vitro and in vivo studies is recommended.

  • In Vitro Electrophysiology: An electrophysiological assessment of H3B-6545 on the hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for evaluating its potential for QT prolongation. Further assessment against a panel of cardiac ion channels (e.g., sodium, calcium channels) can provide a more complete picture of its cardiac electrophysiological profile.

  • In Vivo Cardiovascular Monitoring: Continuous cardiovascular monitoring in a relevant animal model, such as the cynomolgus monkey, is advisable. Telemetry studies that record electrocardiograms (ECGs), heart rate, and blood pressure over an extended period following H3B-6545 administration can provide direct evidence of cardiovascular off-target effects.

Q4: How can I troubleshoot unexpected cell death or altered signaling in my cell-based assays with H3B-6545?

A4: Unexpected results in cell-based assays could be due to a variety of factors, including off-target effects. If you observe unexpected cytotoxicity or signaling alterations in your experiments, consider the following troubleshooting steps:

  • Confirm On-Target Engagement: First, ensure that the observed effects are not due to an exaggerated on-target effect of ERα inhibition in your specific cell line. Use appropriate controls, such as ERα-knockout cells or co-treatment with an estrogen receptor agonist, to confirm that the effect is independent of ERα.

  • Dose-Response Analysis: Perform a detailed dose-response analysis to determine if the unexpected effect occurs at concentrations significantly higher than those required for ERα inhibition. A large separation between the on-target and off-target potency can provide a therapeutic window.

  • Investigate Common Off-Target Pathways: Given the covalent nature of H3B-6545, assess for potential interactions with other proteins containing reactive cysteine residues. Additionally, consider performing pathway analysis (e.g., phospho-proteomics, RNA sequencing) to identify signaling nodes that are unexpectedly altered by H3B-6545 treatment.

Troubleshooting Guides

Issue: Investigating Preclinical Bradycardia

If your in vivo studies with H3B-6545 in preclinical models (e.g., rats, monkeys) show a decrease in heart rate, the following experimental workflow can help to characterize this effect.

Caption: Workflow for Investigating Preclinical Bradycardia.

Issue: Assessing Potential for QT Prolongation

The following workflow outlines the steps to preclinically assess the risk of QT prolongation with H3B-6545.

Caption: Preclinical Workflow for Assessing QT Prolongation Risk.

Quantitative Data Summary

Due to the limited availability of public preclinical off-target data for H3B-6545, a comprehensive quantitative data table cannot be provided at this time. Researchers are encouraged to perform their own in-house safety pharmacology and toxicology studies to generate these data. For reference, a template for presenting such data is provided below.

Table 1: Template for In Vitro Off-Target Profiling of H3B-6545

Target ClassSpecific TargetAssay TypeH3B-6545 Activity (IC50/Ki)
Kinases Kinase Panel (e.g., 468 kinases)Radiometric/FluorescenceData Not Available
GPCRs GPCR Panel (e.g., 68 targets)Radioligand BindingData Not Available
Ion Channels hERGPatch ClampData Not Available
Nav1.5Patch ClampData Not Available
Cav1.2Patch ClampData Not Available
Enzymes Enzyme Panel (e.g., 44 targets)VariousData Not Available

Experimental Protocols

Protocol 1: In Vitro hERG Channel Assay (Manual Patch Clamp)

Objective: To determine the inhibitory effect of H3B-6545 on the hERG potassium channel current.

Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture cells to 70-90% confluency.

  • Electrophysiology:

    • Prepare extracellular and intracellular solutions for whole-cell patch-clamp recording.

    • Isolate single cells and form a giga-ohm seal with a borosilicate glass pipette.

    • Establish whole-cell configuration and clamp the membrane potential at -80 mV.

    • Apply a voltage pulse protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds to record the tail current.

  • Compound Application:

    • Prepare a stock solution of H3B-6545 in DMSO and dilute to final concentrations in the extracellular solution. The final DMSO concentration should be ≤0.1%.

    • After establishing a stable baseline recording, perfuse the cells with increasing concentrations of H3B-6545.

    • Record the hERG current at each concentration until a steady-state effect is reached.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the current to the baseline control.

    • Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: In Vivo Cardiovascular Telemetry in Cynomolgus Monkeys

Objective: To assess the effects of H3B-6545 on cardiovascular parameters in conscious, freely moving cynomolgus monkeys.

Methodology:

  • Animal Model: Use surgically implanted telemetry devices in adult male or female cynomolgus monkeys. Allow for a sufficient recovery period after surgery.

  • Acclimation and Baseline Recording: Acclimate the animals to the study conditions. Record baseline cardiovascular data (ECG, heart rate, blood pressure) for at least 24 hours prior to dosing.

  • Dose Administration:

    • Formulate H3B-6545 in an appropriate vehicle for oral gavage.

    • Administer a single dose of H3B-6545 or vehicle control to the animals. Multiple dose levels can be tested in a crossover design with an adequate washout period.

  • Data Collection:

    • Continuously record telemetry data for at least 24 hours post-dose.

    • Collect blood samples at predetermined time points for pharmacokinetic analysis.

  • Data Analysis:

    • Analyze the ECG waveforms for changes in heart rate, PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate (e.g., using Bazett's or Fridericia's correction).

    • Analyze the hemodynamic data for changes in systolic, diastolic, and mean arterial pressure.

    • Correlate the time course of any cardiovascular changes with the plasma concentration of H3B-6545 to establish an exposure-response relationship.

Signaling Pathway Diagram

The primary mechanism of action of H3B-6545 is the covalent inhibition of Estrogen Receptor Alpha (ERα), which is a key driver in ER-positive breast cancer. The following diagram illustrates this on-target pathway.

ER_Pathway cluster_cell Cancer Cell Estrogen Estrogen ER ERα Estrogen->ER Binds & Activates ERE Estrogen Response Element (DNA) ER->ERE Binds H3B_6545 H3B-6545 H3B_6545->ER Covalently Binds & Inhibits Gene_Expression Gene Expression (e.g., Proliferation, Survival) ERE->Gene_Expression Promotes

Caption: On-Target Signaling Pathway of H3B-6545.

Impact of reducing agents like DTT on H3B-6545 activity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for H3B-6545 activity assays. This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful execution and interpretation of your experiments.

Understanding H3B-6545 and its Mechanism of Action

H3B-6545 is a selective and covalent antagonist of Estrogen Receptor Alpha (ERα).[1][2][3][4][5][6] It functions as a Selective Estrogen Receptor Covalent Antagonist (SERCA) by irreversibly binding to a specific cysteine residue (C530) within the ligand-binding domain of both wild-type and mutant ERα.[1][2][4][6] This covalent modification locks the receptor in an antagonist conformation, effectively inhibiting its transcriptional activity.[6]

Signaling Pathway of ERα and Inhibition by H3B-6545

ERa_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (Inactive) Estrogen->ERa_inactive Binds ERa_active ERα (Active Dimer) ERa_inactive->ERa_active Dimerization ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates H3B_6545 H3B-6545 H3B_6545->ERa_inactive Covalently Binds (Cys530)

Figure 1. Mechanism of ERα activation and covalent inhibition by H3B-6545.

FAQs: Impact of Reducing Agents on H3B-6545 Assays

Q1: Why is Dithiothreitol (DTT) included in my H3B-6545 activity assay buffer?

A1: DTT is a reducing agent commonly used in biochemical assays to maintain the stability and activity of proteins. In the context of ERα, DTT helps to:

  • Preserve Receptor Integrity: It prevents the formation of intermolecular disulfide bonds that can lead to protein aggregation and loss of function.

  • Maintain Cysteine in a Reduced State: The target of H3B-6545, cysteine 530, must be in a reduced (thiol) state to be susceptible to covalent modification by the inhibitor's electrophilic warhead.

Q2: Can DTT interfere with the measurement of H3B-6545 activity?

A2: Yes, DTT can significantly impact the results of an H3B-6545 activity assay. Because H3B-6545 is a thiol-reactive compound, DTT can directly compete with the target cysteine on ERα for covalent binding. This can lead to an underestimation of the inhibitor's potency, manifesting as an artificially high IC50 value.

Q3: How does the concentration of DTT affect the IC50 of H3B-6545?

A3: The inhibitory effect of DTT on H3B-6545 activity is concentration-dependent. Higher concentrations of DTT will lead to greater competition and a more pronounced increase in the apparent IC50 of H3B-6545. It is crucial to use a consistent and optimized concentration of DTT across all experiments to ensure data reproducibility.

Troubleshooting Guide: Inconsistent H3B-6545 Activity

Unexpected or variable results in your H3B-6545 activity assay can often be traced back to the handling of reducing agents or other key assay parameters.

Table 1: Troubleshooting Common Issues in H3B-6545 Assays

Observed Problem Potential Cause Recommended Solution
Higher than expected IC50 value Excessive DTT concentration: DTT is competing with ERα for H3B-6545 binding.Titrate the DTT concentration in your assay buffer to find the optimal balance between maintaining ERα integrity and minimizing interference. Start with a low concentration (e.g., 0.1-0.5 mM) and assess the impact on the IC50 of a known ERα antagonist.
Short pre-incubation time: Insufficient time for the covalent bond to form between H3B-6545 and ERα.For covalent inhibitors, a pre-incubation step of the enzyme and inhibitor before adding the substrate is critical. We recommend a pre-incubation time of at least 60 minutes. Perform a time-dependency experiment to determine the optimal pre-incubation time for your specific assay conditions.
High well-to-well variability Inconsistent DTT concentration: Inaccurate pipetting or degradation of DTT stock solution.Prepare fresh DTT solutions for each experiment. Use calibrated pipettes and ensure thorough mixing of assay buffers.
Protein aggregation: ERα is not stable in the assay buffer.Ensure the assay buffer contains an appropriate concentration of a reducing agent like DTT and other stabilizing agents like glycerol, if necessary.
Low assay window or signal-to-noise ratio Suboptimal assay conditions: Incorrect concentrations of ERα, tracer, or coactivator peptide.Optimize the concentrations of all assay components as recommended by the assay kit manufacturer. For example, in a LanthaScreen™ TR-FRET assay, titrate the ERα-LBD and fluorescein-coactivator peptide to achieve a robust assay window.[7]

Quantitative Impact of DTT on Covalent Inhibitor Potency (Illustrative)

The following table provides an illustrative example of how DTT concentration can influence the measured IC50 of a thiol-reactive covalent inhibitor. Note: This is a generalized representation; the actual impact on H3B-6545 should be determined empirically.

Table 2: Illustrative Effect of DTT Concentration on Apparent IC50

DTT Concentration (mM) Apparent IC50 (nM) Interpretation
05Potency in the absence of a competing thiol. May risk protein instability.
0.18Minimal interference, likely a good starting point for optimization.
0.525Moderate interference observed.
1.075Significant competition from DTT, leading to a substantial underestimation of potency.
5.0>500Severe interference; assay is not accurately measuring the inhibitor's potency against its target.

Experimental Protocols

Recommended Assay Platform: LanthaScreen™ TR-FRET ERα Coactivator Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying the interaction between the ERα ligand-binding domain (LBD) and a coactivator peptide, making it suitable for determining the potency of antagonists like H3B-6545.[7][8]

Experimental Workflow for H3B-6545 IC50 Determination

Assay_Workflow A Prepare Reagents: - ERα-LBD (GST-tagged) - Tb-anti-GST Antibody - Fluorescein-Coactivator Peptide - H3B-6545 Serial Dilutions - Assay Buffer with Optimized DTT B Dispense H3B-6545 dilutions and ERα-LBD into assay plate A->B C Pre-incubate for 60 minutes at room temperature B->C D Add mixture of Tb-anti-GST antibody and Fluorescein-Coactivator Peptide C->D E Incubate for 60 minutes at room temperature D->E F Read TR-FRET signal (Emission at 520 nm and 495 nm) E->F G Calculate 520/495 nm ratio and plot against H3B-6545 concentration F->G H Determine IC50 value using a sigmoidal dose-response curve G->H

Figure 2. Step-by-step workflow for determining the IC50 of H3B-6545.
Detailed Protocol for IC50 Determination of H3B-6545 (Antagonist Mode)

  • Reagent Preparation:

    • Prepare a 2X stock of ERα-LBD in the assay buffer.

    • Prepare a 2X stock of a mixture of Tb-anti-GST antibody and fluorescein-coactivator peptide in the assay buffer.

    • Prepare a serial dilution of H3B-6545 in 100% DMSO, and then dilute into the assay buffer to create 4X final concentrations.

    • The final assay buffer should contain an optimized concentration of DTT (e.g., 0.1-1 mM, to be determined empirically).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X H3B-6545 serial dilutions to the appropriate wells.

    • Add 5 µL of the 2X ERα-LBD solution to all wells.

    • Mix gently and pre-incubate for 60 minutes at room temperature, protected from light.

    • Add 10 µL of the 2X Tb-anti-GST antibody and fluorescein-coactivator peptide mixture to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm (terbium donor) and 520 nm (fluorescein acceptor).

    • Calculate the 520/495 nm emission ratio for each well.

    • Plot the emission ratio against the logarithm of the H3B-6545 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Logical Relationship for Optimizing DTT Concentration

DTT_Optimization Start Start Optimization Setup Set up parallel assays with varying DTT concentrations (e.g., 0, 0.1, 0.5, 1, 5 mM) Start->Setup Run Run H3B-6545 IC50 determination at each DTT concentration Setup->Run Analyze Analyze IC50 values and assay window (Signal-to-Background) Run->Analyze Decision Is there a DTT concentration with a low IC50 and an acceptable assay window? Analyze->Decision Optimal Optimal DTT concentration identified Decision->Optimal Yes Troubleshoot Consider alternative reducing agents (e.g., TCEP) or further buffer optimization Decision->Troubleshoot No

Figure 3. Decision-making workflow for optimizing DTT concentration in H3B-6545 assays.

By carefully considering the role of reducing agents and systematically optimizing assay conditions, researchers can obtain accurate and reproducible data on the activity of H3B-6545. For further assistance, please consult the manufacturer's instructions for your specific assay reagents and instrumentation.

References

Technical Support Center: Development of H3B-6545 Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to establishing and troubleshooting H3B-6545 resistant cell line models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is H3B-6545 and what is its mechanism of action?

H3B-6545 is an orally available, selective estrogen receptor covalent antagonist (SERCA). It is designed to treat estrogen receptor-positive (ER+) breast cancer.[1][2] Its mechanism of action involves selectively and covalently binding to a unique cysteine residue (C530) within the ligand-binding domain of estrogen receptor alpha (ERα).[1][3] This irreversible binding inactivates both wild-type and mutant forms of ERα, thereby inhibiting the growth and survival of ERα-expressing cancer cells.[1][4]

Q2: Which breast cancer cell lines are suitable for developing H3B-6545 resistance models?

ERα-positive breast cancer cell lines are the most appropriate models for studying resistance to H3B-6545. Commonly used cell lines include:

  • MCF-7 (ERα wild-type)

  • T47D (ERα wild-type)

  • ZR-75-1 (ERα wild-type)

Additionally, cell lines engineered to express specific ERα mutations, such as Y537S or D538G, are highly relevant, as H3B-6545 is designed to be effective against these mutations.[5][6]

Q3: What is the expected in vitro potency of H3B-6545 in sensitive cell lines?

Preclinical studies have demonstrated that H3B-6545 exhibits potent anti-proliferative activity in ERα-positive breast cancer cell lines, with an EC50 value of 6.6 nM for both wild-type ERα and ERβ.[1] In general, it shows single-digit nanomolar potency.[5][6]

Quantitative Data Summary

The following table summarizes the in vitro activity of H3B-6545 in various ERα-positive breast cancer cell line models based on available preclinical data. This information is crucial for determining the starting concentrations for resistance development protocols.

Cell Line ModelERα StatusH3B-6545 In Vitro Potency (IC50/EC50)
ERα Wild-Type Cell Lines (e.g., MCF-7)Wild-TypeEC50 of 6.6 nM[1]
ERα Mutant Cell Lines (e.g., Y537S)MutantPotent, single-digit nanomolar activity[5][6]

Experimental Protocols

Two primary methodologies are recommended for developing H3B-6545 resistant cell lines: continuous exposure (gradual dose escalation) and pulse selection.

Protocol 1: Continuous Exposure with Gradual Dose Escalation

This is the most common method for generating high-level, stable drug resistance.

1. Initial IC50 Determination:

  • Plate parental ERα-positive breast cancer cells (e.g., MCF-7) in 96-well plates.

  • Treat the cells with a range of H3B-6545 concentrations (e.g., 0.1 nM to 1 µM) for 72 hours.

  • Perform a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Calculate the IC50 value, which is the concentration of H3B-6545 that inhibits 50% of cell growth.

2. Initiating the Resistance Development:

  • Culture the parental cells in the presence of H3B-6545 at a starting concentration of approximately the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).

  • Maintain the cells in a continuous culture, passaging them as they reach 70-80% confluency.

  • The medium containing H3B-6545 should be replaced every 2-3 days.

3. Dose Escalation:

  • Once the cells have adapted to the current drug concentration and are proliferating at a stable rate, gradually increase the H3B-6545 concentration. A 1.5 to 2-fold increase at each step is recommended.

  • This process of adaptation and dose escalation should be repeated over several months.

4. Confirmation of Resistance:

  • Periodically, and at the final desired concentration, determine the IC50 of the cultured cells and compare it to the parental cell line. A significant increase in the IC50 (typically >10-fold) indicates the development of resistance.

  • The stability of the resistant phenotype should be assessed by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.

Protocol 2: Pulse Selection

This method mimics the intermittent dosing schedules used in clinical settings and may select for different resistance mechanisms.

1. Initial IC50 Determination:

  • Follow the same procedure as described in Protocol 1 to determine the IC50 of the parental cell line.

2. Pulsed Drug Exposure:

  • Treat the parental cells with a higher concentration of H3B-6545, typically around the IC50, for a defined period (e.g., 24-72 hours).

  • After the exposure period, remove the drug-containing medium, wash the cells with PBS, and culture them in a drug-free medium until they recover and resume proliferation.

3. Repetitive Cycles:

  • Repeat the pulse exposure and recovery cycles.

  • The surviving cell populations are enriched for resistant cells.

4. Confirmation of Resistance:

  • After several cycles of pulse selection, determine the IC50 of the surviving population and compare it to the parental cells to confirm the development of resistance.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Massive Cell Death After Initial Drug Exposure The starting concentration of H3B-6545 is too high.Begin with a lower concentration, such as the IC10, and allow for a longer adaptation period before escalating the dose.
Slow or No Cell Growth Over an Extended Period The selective pressure is too high, or the cells are not adapting.Reduce the H3B-6545 concentration to the previous tolerated level and maintain the culture for a longer duration before attempting to increase the dose again.
Loss of Resistant Phenotype After Drug Withdrawal The resistance mechanism is unstable or dependent on continuous drug presence.Maintain a low concentration of H3B-6545 in the culture medium to sustain the selective pressure.
Inconsistent IC50 Results in the Resistant Population The resistant cell population is heterogeneous.Perform single-cell cloning to isolate and characterize distinct resistant clones.
No Resistance Development After Several Months The chosen cell line may be intrinsically resistant or slow to develop resistance. The drug may be degrading in the culture medium.Consider using a different ERα-positive cell line. Ensure that the H3B-6545 stock solution is properly stored and that the medium is changed frequently.

Visualizations

Signaling Pathway of H3B-6545 Action and Potential Resistance

H3B_6545_Pathway cluster_0 H3B-6545 Action cluster_1 Cell Nucleus cluster_2 Potential Resistance Mechanisms H3B6545 H3B-6545 ER_alpha ERα (Wild-Type & Mutant) C530 Cysteine-530 H3B6545->C530 covalently binds ER_alpha->C530 ERE Estrogen Response Elements Gene_Transcription Gene Transcription ERE->Gene_Transcription inhibition Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation inhibition C530_Mutation Mutation in Cysteine-530 C530_Mutation->ER_alpha prevents binding Bypass_Pathways Bypass Pathway Activation (e.g., PI3K/AKT, MAPK/ERK) Bypass_Pathways->Cell_Proliferation promotes

Caption: H3B-6545 mechanism and potential resistance pathways.

Experimental Workflow for Developing Resistant Cell Lines

a cluster_0 Phase 1: Preparation & Baseline cluster_1 Phase 2: Resistance Induction cluster_2 Continuous Exposure cluster_3 Pulse Selection cluster_4 Phase 3: Validation Start Start with Parental ERα+ Cell Line IC50_determination Determine Initial IC50 of H3B-6545 Start->IC50_determination Continuous_Culture Culture with low-dose H3B-6545 (IC10-IC20) IC50_determination->Continuous_Culture Pulse_Exposure Expose to high-dose H3B-6545 (IC50) IC50_determination->Pulse_Exposure Dose_Escalation Gradually Increase H3B-6545 Concentration Continuous_Culture->Dose_Escalation Dose_Escalation->Continuous_Culture Repeat Confirmation Confirm Resistance (IC50 Shift >10-fold) Dose_Escalation->Confirmation Recovery Culture in Drug-Free Medium Pulse_Exposure->Recovery Recovery->Pulse_Exposure Repeat Cycles Recovery->Confirmation Characterization Characterize Resistant Cell Line Models Confirmation->Characterization

Caption: Workflow for generating H3B-6545 resistant cell lines.

Troubleshooting Logic for Resistance Development

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions start Start Resistance Development Protocol issue Encountering Issue? start->issue massive_death Massive Cell Death? issue->massive_death Yes success Successful Resistance Development issue->success No slow_growth Slow/No Growth? massive_death->slow_growth No reduce_dose Reduce H3B-6545 Concentration massive_death->reduce_dose loss_of_resistance Resistance Unstable? slow_growth->loss_of_resistance No maintain_dose Maintain at Lower Dose for Longer slow_growth->maintain_dose add_low_dose Maintain Low-Dose Drug Pressure loss_of_resistance->add_low_dose loss_of_resistance->success No reduce_dose->issue maintain_dose->issue add_low_dose->issue

Caption: Troubleshooting flowchart for H3B-6545 resistance.

References

H3B-6545 Technical Support Center: Troubleshooting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using H3B-6545. It offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of H3B-6545?

A1: H3B-6545 is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA).[1][2] It inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to cysteine 530 (C530), a residue unique to ERα within the nuclear hormone receptor family.[1][2][3] This binding enforces a unique antagonist conformation, thereby inhibiting ERα activity and the subsequent proliferation of ERα-positive breast cancer cells.[1][4]

Q2: In which cell lines is H3B-6545 active?

A2: H3B-6545 has shown potent anti-proliferative activity in various ERα-positive breast cancer cell lines. The table below summarizes the 50% growth inhibition (GI50) values for H3B-6545 in several commonly used cell lines.

Cell LineGI50 (nM)
CAMA-10.2
MCF70.3 - 0.4
BT4830.5
HCC14281.0
T47D5.2

Data sourced from MedchemExpress and InvivoChem product information.[1][4]

Q3: How should I prepare and store H3B-6545 stock solutions?

A3: For in vitro experiments, H3B-6545 can be dissolved in DMSO to prepare a stock solution. For example, to achieve a 10 mM stock, you can dissolve 5.68 mg of H3B-6545 (Molecular Weight: 567.58 g/mol ) in 1 mL of DMSO. It is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months. When preparing working solutions, dilute the stock in cell culture media.

Troubleshooting Guide

Problem 1: Lower than expected potency (higher GI50) in cell viability assays.

Possible Cause 1: Suboptimal Compound Solubility

  • Troubleshooting: H3B-6545 has limited solubility in aqueous solutions. When diluting the DMSO stock in culture media, ensure thorough mixing to prevent precipitation. Visually inspect the media for any signs of precipitation. Consider preparing intermediate dilutions in a serum-free medium before adding to the final culture medium, as serum proteins can sometimes interact with the compound.

  • Experimental Workflow for Solubility Check:

    A Prepare fresh serial dilutions of H3B-6545 from a new DMSO stock. B Visually inspect the highest concentration for precipitation under a microscope. A->B C If precipitation is observed, remake dilutions, ensuring vigorous vortexing at each step. B->C Precipitation observed D Compare the potency of the freshly prepared compound with a previously used aliquot. B->D No precipitation

    Workflow for checking compound solubility.

Possible Cause 2: Cell Line Integrity and Passage Number

  • Troubleshooting: High passage numbers can lead to genetic drift and altered sensitivity to drugs. Ensure you are using low-passage cells from a reputable source. It is also good practice to periodically perform cell line authentication.

Possible Cause 3: Assay Duration

  • Troubleshooting: The anti-proliferative effects of H3B-6545 may require a longer treatment duration to become apparent. Consider extending the assay duration (e.g., from 3 days to 5 or 7 days) to allow for sufficient time for the compound to exert its cytostatic or cytotoxic effects.

Problem 2: Inconsistent or absent downstream signaling effects in Western Blot analysis (e.g., no change in ERα target genes like GREB1 or PGR).

Possible Cause 1: Insufficient Treatment Time or Dose

  • Troubleshooting: The modulation of downstream target proteins can be time and dose-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment (using concentrations around the known GI50) to determine the optimal conditions for observing changes in your target proteins. Preclinical studies have shown suppression of ERα target genes after a 6-day treatment.[5]

  • Signaling Pathway of H3B-6545 Action:

    H3B H3B-6545 ERa ERα (Cysteine 530) H3B->ERa Covalent Binding & Inactivation ERE Estrogen Response Element (ERE) ERa->ERE Binding Blocked TargetGenes Target Gene Transcription (e.g., GREB1, PGR) ERE->TargetGenes Transcription Inhibited Proliferation Cell Proliferation TargetGenes->Proliferation Inhibited

Possible Cause 2: Acquired Resistance

  • Troubleshooting: Prolonged exposure to H3B-6545 can lead to the development of resistant cell populations. While H3B-6545 is effective against many known ERα mutations that confer resistance to other endocrine therapies, it is theoretically possible for resistance to emerge through mutations in C530, although the drug is designed to maintain potency even in this context. [6][7]Consider performing genomic sequencing of your cell line to check for mutations in the ESR1 gene, particularly at the C530 position.

Possible Cause 3: Technical Issues with Western Blotting

  • Troubleshooting: Refer to a standard Western blot protocol for troubleshooting tips related to antibody quality, transfer efficiency, and blocking conditions. Ensure you are using validated antibodies for your target proteins.

Detailed Experimental Protocols

Cell Viability Assay (Example using MCF7 cells)

  • Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of 5,000 cells per well in complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of H3B-6545 in complete growth medium. The final concentrations should typically range from 0.01 nM to 1 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or PrestoBlue™ Cell Viability Reagent (Thermo Fisher Scientific) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 value.

Western Blot for ERα Downstream Target Modulation

  • Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with H3B-6545 at the desired concentrations and for the appropriate duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your target proteins (e.g., GREB1, PGR) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

References

Validation & Comparative

H3B-6545 Versus Tamoxifen: A Comparative Analysis in ESR1 Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of H3B-6545 and tamoxifen (B1202), focusing on their performance in preclinical models of estrogen receptor 1 (ESR1) mutant breast cancer. The emergence of ESR1 mutations is a significant clinical challenge, conferring resistance to standard endocrine therapies, including tamoxifen. H3B-6545, a novel agent, is being developed to address this unmet need. This document synthesizes available preclinical and clinical data to highlight the key differences in mechanism, efficacy, and therapeutic potential between these two compounds in the context of ESR1-mutated disease.

Mechanism of Action: Covalent Antagonism vs. Selective Modulation

The fundamental difference between H3B-6545 and tamoxifen lies in their distinct mechanisms of action at the molecular level.

H3B-6545 is a first-in-class oral Selective Estrogen Receptor Covalent Antagonist (SERCA).[1][2][3] It is designed to irreversibly bind to the estrogen receptor alpha (ERα) by forming a covalent bond with cysteine residue 530 (C530) in the ligand-binding domain.[4][5][6] This covalent modification inactivates both wild-type and mutant ERα, enforcing a conformation that prevents transcriptional activation.[1][7] This irreversible antagonism is a key feature that allows H3B-6545 to overcome the constitutive, ligand-independent activation often seen with ESR1 mutations.[8]

Tamoxifen , a Selective Estrogen Receptor Modulator (SERM), functions as a competitive inhibitor of estrogen binding to ERα.[9][10] In breast tissue, it acts as an antagonist, recruiting co-repressors to inhibit the transcription of estrogen-dependent genes.[9] However, in the presence of activating ESR1 mutations (e.g., Y537S, D538G), the ERα protein adopts a conformation that is partially or fully active even in the absence of estrogen. This altered conformation can reduce the binding affinity and antagonistic activity of tamoxifen, leading to therapy resistance.[8][11][12]

cluster_0 H3B-6545 (SERCA) cluster_1 Tamoxifen (SERM) H3B6545 H3B-6545 MutantER_H3B Mutant ERα (e.g., Y537S) H3B6545->MutantER_H3B Binds to CovalentBond Covalent Bond Formation (at Cysteine 530) MutantER_H3B->CovalentBond Forms InactiveComplex_H3B Inactive ERα Complex CovalentBond->InactiveComplex_H3B Leads to NoTranscription_H3B Transcriptional Repression InactiveComplex_H3B->NoTranscription_H3B Results in Tamoxifen Tamoxifen MutantER_Tam Mutant ERα (e.g., Y537S) Tamoxifen->MutantER_Tam Competitively Binds ReducedBinding Reduced Binding Affinity MutantER_Tam->ReducedBinding ConstitutiveActivity Constitutive Activity MutantER_Tam->ConstitutiveActivity PartialAntagonism Partial Antagonism ReducedBinding->PartialAntagonism Transcription_Tam Continued Gene Transcription PartialAntagonism->Transcription_Tam ConstitutiveActivity->Transcription_Tam

Figure 1. Simplified signaling pathways of H3B-6545 and Tamoxifen in ESR1 mutant cells.

Comparative Efficacy in Preclinical Models

Preclinical studies utilizing patient-derived xenograft (PDX) models with characterized ESR1 mutations have demonstrated the superior anti-tumor activity of H3B-6545 compared to tamoxifen and the selective estrogen receptor degrader (SERD) fulvestrant.

ParameterH3B-6545TamoxifenFulvestrantReference Model
Tumor Growth Inhibition SuperiorInferiorInferiorERαY537S/WT ST941 PDX
Anti-tumor Activity SignificantNot specifiedSurpassed by H3B-6545ERαY537S-mutant PDX
Cell Potency (in vitro) HighLowerLowerESR1 mutant cell lines

Note: Direct quantitative comparison data from a single head-to-head study in ESR1 mutant cell lines is not available in the provided search results. The table reflects the qualitative superiority described in the literature.

In a PDX model harboring the ERαY537S/WT mutation (ST941), H3B-6545 demonstrated greater tumor growth inhibition than both tamoxifen and fulvestrant.[13] Similarly, in other ERα Y537S-mutant PDX models, H3B-6545 has shown superior efficacy over fulvestrant.[1][4] These findings underscore the potential of H3B-6545 to overcome the resistance conferred by one of the most common and aggressive ESR1 mutations.

Clinical Performance in Patients with ESR1 Mutations

Clinical trial data for H3B-6545 further supports its activity in a heavily pretreated patient population with a high prevalence of ESR1 mutations.

Clinical Trial EndpointH3B-6545 (450 mg dose)Patient Population Context
Objective Response Rate (ORR) 20.2% (all patients at 450 mg)Heavily pretreated (median 3 prior therapies)
ORR in ESR1 Y537S 32.1%Patients with clonal ESR1 Y537S mutation
Clinical Benefit Rate (CBR) in ESR1 mutant 66.7%Phase I study in Japanese patients
Median Progression-Free Survival (PFS) 4.6 monthsAll patients at 450 mg

Data compiled from Phase 1/2 trial NCT03250676 and Phase I trial NCT04568902.[1][3][7][14][15][16]

In a Phase 1/2 study, H3B-6545 administered at 450 mg once daily demonstrated an objective response rate (ORR) of 20.2%.[7][15] Notably, in patients with clonal ESR1 Y537S mutations, the ORR was higher at 32.1%.[7][15] A separate Phase I study in Japanese patients reported a clinical benefit rate (CBR) of 66.7% among 12 patients with mutant ESR1.[3][14] These clinical findings are encouraging and highlight the potential of H3B-6545 in a patient population for whom tamoxifen would be largely ineffective due to resistance mechanisms.[8][11][17]

Experimental Protocols

The following section details a generalized workflow for comparing the efficacy of H3B-6545 and tamoxifen in ESR1 mutant breast cancer cell lines, based on standard preclinical methodologies.

Key Methodologies
  • Cell Lines:

    • MCF-7 or T47D breast cancer cell lines engineered to express specific ESR1 mutations (e.g., Y537S, D538G) via lentiviral transduction or CRISPR/Cas9 gene editing.

    • Wild-type (WT) cell lines serve as a control.

  • Cell Viability/Proliferation Assay:

    • Protocol: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with a dose range of H3B-6545, 4-hydroxytamoxifen (B85900) (the active metabolite of tamoxifen), and vehicle control for 72-120 hours. Cell viability is assessed using assays such as CellTiter-Glo® (Promega) or MTT.

    • Data Analysis: IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated to compare the potency of the compounds.

  • Western Blotting for ERα Degradation and Pathway Modulation:

    • Protocol: Cells are treated with effective concentrations of H3B-6545 and tamoxifen for 24-48 hours. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Antibodies: Blots are probed with primary antibodies against total ERα, phosphorylated ERα, and downstream signaling proteins (e.g., pS2) to assess receptor degradation and pathway inhibition. β-actin or GAPDH is used as a loading control.

  • Patient-Derived Xenograft (PDX) Models:

    • Protocol: Tumor fragments from patients with confirmed ESR1 mutant breast cancer are implanted into immunocompromised mice. Once tumors are established, mice are randomized into treatment arms: vehicle, H3B-6545 (administered orally, daily), and tamoxifen (subcutaneous injection).

    • Endpoints: Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry).[4]

cluster_workflow Experimental Workflow cluster_assays Perform Assays start Start: Select Cell Lines (ESR1-WT and ESR1-Mutant) culture_cells Culture and Seed Cells start->culture_cells treat_drugs Treat with H3B-6545, Tamoxifen, Vehicle culture_cells->treat_drugs viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treat_drugs->viability_assay western_blot Western Blot (ERα levels, signaling) treat_drugs->western_blot data_analysis Data Analysis (IC50, Protein Expression) viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Compare Efficacy data_analysis->conclusion

Figure 2. A generalized experimental workflow for in vitro comparison of H3B-6545 and Tamoxifen.

Conclusion

The available preclinical and clinical data strongly indicate that H3B-6545 holds a significant advantage over tamoxifen for the treatment of ESR1-mutant, ER-positive breast cancer. Its covalent mechanism of action provides a robust and irreversible antagonism that effectively overcomes the constitutive receptor activation conferred by ESR1 mutations, a key mechanism of resistance to tamoxifen. Preclinical models consistently show superior anti-tumor activity, and early clinical data in heavily pretreated patients with ESR1 mutations are promising. H3B-6545 represents a rational and promising therapeutic strategy for a patient population with limited effective treatment options.

References

A Preclinical Head-to-Head: H3B-6545 Versus Next-Generation SERDs in ER+ Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the novel Selective Estrogen Receptor Covalent Antagonist (SERCA), H3B-6545, and emerging next-generation Selective Estrogen Receptor Degraders (SERDs) reveals distinct preclinical efficacy profiles in the fight against estrogen receptor-positive (ER+) breast cancer. While direct comparative studies are limited, available data from various preclinical models demonstrate the potential of these agents to overcome resistance to standard endocrine therapies.

H3B-6545, a first-in-class oral SERCA, distinguishes itself by covalently binding to and inactivating both wild-type and mutant estrogen receptor alpha (ERα).[1][2][3] This irreversible mechanism of action offers a durable antagonism of ER signaling.[4] In contrast, next-generation SERDs, such as elacestrant, amcenestrant, rintodestrant, and giredestrant, act by binding to ERα and inducing its degradation.[2][5] Both classes of drugs have shown significant anti-tumor activity in preclinical models, including those harboring ESR1 mutations that confer resistance to aromatase inhibitors and fulvestrant (B1683766).[1][5][6]

Comparative Efficacy in Preclinical Models

Preclinical studies have consistently demonstrated the potent anti-tumor activity of H3B-6545. In xenograft models, H3B-6545 has shown superiority over the first-generation SERD fulvestrant in both ERα wild-type and mutant settings.[2][3][7] Data on direct comparisons with next-generation SERDs is sparse; however, by collating data from separate studies, a comparative overview can be assembled.

Next-generation SERDs have also demonstrated robust preclinical activity. Elacestrant has shown significant tumor growth inhibition in multiple patient-derived xenograft (PDX) models, including those with ESR1 mutations and resistance to CDK4/6 inhibitors.[1][8][9][10] Amcenestrant has demonstrated significant tumor regression in ER+ breast cancer models, including those with the Y537S ESR1 mutation.[4][6][11] Rintodestrant has shown efficacy in suppressing the growth of tamoxifen- and estrogen deprivation-resistant xenograft tumors.[12] Giredestrant has also exhibited potent tumor regression in PDX models at low doses.[13][14]

Below is a summary of the available preclinical efficacy data for H3B-6545 and various next-generation SERDs.

In Vitro Proliferation Assays
CompoundCell LineER StatusGI50 (nM)Citation
H3B-6545 MCF7WT0.3-0.4[8]
HCC1428WT1.0[8]
BT483WT0.5[8]
T47DWT5.2[8]
CAMA-1WT0.2[8]
Giredestrant MCF7WTIC50 = 0.05[13]
In Vivo Xenograft Studies
CompoundModelER StatusTreatmentOutcomeCitation
H3B-6545 MCF-7 XenograftWTOral, once dailySuperior efficacy to fulvestrant[7]
ERα Y537S PDXMutantOral, once dailySurpasses fulvestrant in antitumor activity[1][7]
Elacestrant MCF-7 XenograftWTNot specifiedGreater tumor growth inhibition than tamoxifen (B1202) and fulvestrant[8]
PDX modelsWT & MutantSingle agentSignificant tumor growth inhibition[1][9]
Amcenestrant MCF7-ESR1-Y537SMutantNot specifiedSignificant tumor regression[4][6]
HCI013 PDXTamoxifen-resistantNot specifiedSignificant tumor regression[4][6]
Rintodestrant Tamoxifen-resistant xenograftNot specifiedNot specifiedSuppressed tumor growth[12]
Giredestrant ESR1 Y537S mutant PDXMutantLow dosesTumor regressions[13][14]
Wild-type ERα tumor modelWTLow dosesTumor regressions[13][14]

Signaling Pathways and Mechanisms of Action

H3B-6545 and next-generation SERDs both target the ER signaling pathway, a key driver of proliferation in ER+ breast cancer. However, their distinct mechanisms of action lead to different downstream effects. H3B-6545's covalent binding provides a sustained blockade of ERα activity. Next-generation SERDs, by promoting ERα degradation, reduce the total cellular pool of the receptor.

Signaling_Pathway cluster_SERCA H3B-6545 (SERCA) cluster_SERD Next-Generation SERDs H3B6545 H3B-6545 ER_alpha_covalent ERα (Cys530) H3B6545->ER_alpha_covalent Covalent Binding Inactive_Complex Inactive Covalent ERα Complex ER_alpha_covalent->Inactive_Complex Gene_Transcription_Block Blockade of Estrogen-Dependent Gene Transcription Inactive_Complex->Gene_Transcription_Block Blocks Co-activator Binding Tumor_Growth_Inhibition Inhibition of Tumor Growth Gene_Transcription_Block->Tumor_Growth_Inhibition SERD Next-Gen SERD ER_alpha_degradation ERα SERD->ER_alpha_degradation Binding Unstable_Complex Unstable ERα Complex ER_alpha_degradation->Unstable_Complex Proteasome Proteasome Unstable_Complex->Proteasome ER_Degradation ERα Degradation Proteasome->ER_Degradation ER_Degradation->Gene_Transcription_Block Reduces ERα levels

Caption: Mechanisms of action for H3B-6545 (SERCA) and next-generation SERDs.

Experimental Protocols

The following are generalized experimental protocols for key assays used in the preclinical evaluation of H3B-6545 and next-generation SERDs, based on descriptions from the cited literature.

Cell Proliferation Assays

Breast cancer cell lines (e.g., MCF-7, T47D) are seeded in multi-well plates and allowed to attach. Cells are then treated with a range of concentrations of the test compound (H3B-6545 or a next-generation SERD) or vehicle control. After a specified incubation period (typically 3-7 days), cell viability is assessed using a colorimetric assay such as MTT or CellTiter-Glo. The concentration of drug that inhibits cell growth by 50% (GI50) is then calculated.

Western Blotting for ERα Degradation

Cells are treated with the test compound or vehicle for a defined period. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable marker. The resulting bands are visualized to assess the levels of ERα protein, with a reduction in band intensity indicating degradation.

Xenograft Tumor Models

Female immunodeficient mice (e.g., nude or SCID) are used for these studies. Human breast cancer cells or patient-derived tumor fragments are implanted subcutaneously. Once tumors reach a palpable size, mice are randomized into treatment groups. H3B-6545 or the next-generation SERD is administered orally or via injection at a specified dose and schedule. Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry.

Xenograft_Workflow start Implantation of Tumor Cells/Fragments in Immunodeficient Mice tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral Gavage) randomization->treatment monitoring Regular Monitoring: - Tumor Volume - Body Weight treatment->monitoring Repeated endpoint Study Endpoint: - Tumor Excision - Further Analysis monitoring->endpoint

Caption: General experimental workflow for in vivo xenograft studies.

Conclusion

Both H3B-6545 and next-generation SERDs represent significant advancements in the treatment of ER+ breast cancer, particularly in the context of acquired resistance to existing therapies. H3B-6545's unique covalent mechanism of action offers the potential for durable target engagement and potent anti-tumor activity. Next-generation SERDs provide an effective means of eliminating the ERα protein, a key driver of tumor growth. While direct preclinical comparisons are limited, the available data suggest that both classes of agents hold considerable promise. Further clinical investigation is warranted to fully elucidate their comparative efficacy and to identify the patient populations most likely to benefit from each approach.

References

Validating H3B-6545 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of H3B-6545, a novel selective estrogen receptor covalent antagonist (SERCA), with other alternatives for validating estrogen receptor alpha (ERα) target engagement in vivo. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the design and interpretation of preclinical studies in breast cancer research.

Executive Summary

H3B-6545 is a first-in-class oral SERCA that irreversibly binds to both wild-type and mutant ERα, leading to potent antitumor activity.[1][2][3] Preclinical studies in various xenograft models have demonstrated its superior efficacy compared to the current standard-of-care agents, fulvestrant (B1683766) (a selective estrogen receptor degrader, SERD) and tamoxifen (B1202) (a selective estrogen receptor modulator, SERM).[1][4] This guide will delve into the in vivo data supporting H3B-6545's target engagement and compare its performance with these established therapies. Furthermore, we will explore alternative methods for assessing ERα target engagement in a preclinical setting.

Comparative In Vivo Efficacy of ERα Antagonists

The following tables summarize the quantitative data from preclinical xenograft studies, offering a direct comparison of H3B-6545 with fulvestrant and tamoxifen in their ability to inhibit tumor growth.

Table 1: Comparison of Tumor Growth Inhibition in ERα Wild-Type (WT) Xenograft Models

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
H3B-6545 MCF-73 mg/kg, orally, once daily75% TGI[5]
MCF-71, 3, 10, 30 mg/kg, orally, once dailyDose-dependent tumor growth inhibition[1]
ST986 PDX100 mg/kg, orally, once dailySignificant tumor regression[1]
ST1799 PDX100 mg/kg, orally, once dailySignificant tumor regression, superior to tamoxifen and fulvestrant[1][5]
Fulvestrant MCF-75 mg/mouse, subcutaneously, once weekly48% TGI[5]
Tamoxifen-Resistant25, 50, 100, 200 mg/kg, weekly injectionsSignificant tumor growth inhibition at all doses[6]
Tamoxifen MCF-7Not specifiedRetardation of estrogen-induced tumor progression[7]
ST1799 PDX1 mg/mouse, subcutaneously, three times a weekTumor stasis[1][5]

Table 2: Comparison of Tumor Growth Inhibition in ERα Mutant (Y537S) Xenograft Models

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
H3B-6545 ST2056 PDX (ERα Y537S)100 mg/kg, orally, once dailySuperior antitumor activity compared to fulvestrant[1][2]
Fulvestrant ST2056 PDX (ERα Y537S)5 mg/mouse, subcutaneously, once weeklyLess effective than H3B-6545[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vivo experiments cited in this guide.

Breast Cancer Xenograft Models

Objective: To evaluate the in vivo efficacy of H3B-6545, fulvestrant, and tamoxifen in inhibiting the growth of ERα-positive breast cancer tumors.

1. Cell Lines and Patient-Derived Xenografts (PDX):

  • Cell Line-Derived Xenografts (CDX): MCF-7 (ERα wild-type) is a commonly used human breast cancer cell line.[5][8]
  • Patient-Derived Xenografts (PDX): Tumor fragments from patients with ERα wild-type (ST986, ST1799) or mutant (ST2056 with Y537S mutation) breast cancer are used to generate more clinically relevant models.[1][2]

2. Animal Models:

  • Female athymic nude mice are typically used due to their immunodeficient status, which allows for the engraftment of human cells and tissues.[2]

3. Tumor Implantation:

  • For CDX models: A suspension of MCF-7 cells is mixed with Matrigel and injected subcutaneously into the flank of the mice.[2]
  • For PDX models: Small tumor fragments (approximately 70 mg) are mixed with Matrigel and implanted subcutaneously into the flank of the mice.[2]
  • Estrogen supplementation (e.g., in drinking water) is often required for the initial growth of ER-dependent tumors.[2]

4. Drug Administration:

  • H3B-6545: Administered orally, once daily.[1][2]
  • Fulvestrant: Administered subcutaneously, once weekly.[1][2]
  • Tamoxifen: Administered subcutaneously, three times a week.[1][5]

5. Endpoint Measurement:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.[2]
  • Animal body weight is monitored as an indicator of toxicity.[2]
  • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for ERα, progesterone (B1679170) receptor (PR), and Ki-67 (a proliferation marker).[2]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the estrogen receptor signaling pathway, the mechanisms of action of the compared drugs, and a typical experimental workflow.

Figure 1: Estrogen Receptor Signaling and Drug Intervention.

Xenograft_Workflow In Vivo Xenograft Study Workflow start Start cell_culture Cell Culture / PDX Tumor Preparation start->cell_culture implantation Tumor Cell / Fragment Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~125-200 mm³ treatment Drug Administration (H3B-6545, Fulvestrant, etc.) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Continuous endpoint Study Endpoint monitoring->endpoint Predefined time or tumor size reached analysis Tumor Excision & Downstream Analysis (IHC, etc.) endpoint->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Figure 2: In Vivo Xenograft Study Workflow.

Alternative Methods for In Vivo Target Engagement

Beyond traditional xenograft studies that measure tumor growth as a primary endpoint, other techniques can more directly assess ERα target engagement in vivo.

  • Positron Emission Tomography (PET) Imaging:

    • Principle: PET imaging with a radiolabeled ligand for ERα, such as 18F-fluoroestradiol (18F-FES), allows for the non-invasive, whole-body visualization and quantification of ERα expression and binding.[9]

    • Application: It can be used to confirm the presence of ERα-positive tumors and to assess the pharmacodynamic effects of ERα antagonists by measuring the displacement of the radiotracer after treatment.[9]

    • Advantages: Provides a quantitative and dynamic measure of target engagement in a living animal, allowing for longitudinal studies in the same subject.

    • Limitations: Requires specialized imaging equipment and the synthesis of radiolabeled compounds.

  • Near-Infrared (NIR) Fluorescence Imaging:

    • Principle: Utilizes fluorescent probes that specifically bind to ERα. These probes can be imaged in vivo to detect ERα-positive tumors.[10]

    • Application: Can be used for the early detection of breast tumors and to assess the binding of targeted therapies.[10]

    • Advantages: Offers high sensitivity and good spatial resolution.

    • Limitations: Limited tissue penetration depth, making it more suitable for superficial tumors.

Conclusion

The preclinical in vivo data strongly support the potent and superior target engagement of H3B-6545 against both wild-type and mutant ERα compared to fulvestrant and tamoxifen. Its oral bioavailability and efficacy in models of acquired resistance highlight its potential as a valuable therapeutic agent for ER-positive breast cancer. The experimental protocols and alternative target engagement methodologies detailed in this guide provide a framework for researchers to design robust preclinical studies to further investigate novel ERα-targeted therapies.

References

H3B-6545 Demonstrates Superior Activity in Fulvestrant-Resistant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that H3B-6545, a novel selective estrogen receptor covalent antagonist (SERCA), demonstrates significant and superior antitumor activity in breast cancer models that have developed resistance to the current standard-of-care endocrine therapy, fulvestrant (B1683766). These findings position H3B-6545 as a promising next-generation treatment for patients with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer who have progressed on prior therapies.

H3B-6545 is a first-in-class oral agent that inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to cysteine-530.[1][2] This unique mechanism of action allows it to overcome the limitations of existing endocrine therapies, including fulvestrant, which can be rendered ineffective by acquired mutations in the ESR1 gene, the gene encoding ERα. Preclinical studies consistently show that H3B-6545 maintains its potency against various ERα mutations that confer resistance to other endocrine agents.[3][4][5]

Comparative Efficacy in Fulvestrant-Resistant Models

In head-to-head preclinical studies, H3B-6545 has shown marked superiority over fulvestrant in models of acquired resistance. This includes cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs) that are resistant to both fulvestrant and CDK4/6 inhibitors.[2]

In Vitro Sensitivity in Fulvestrant-Resistant Cell Lines

The following table summarizes the comparative in vitro activity of H3B-6545 and fulvestrant in both parental (sensitive) and fulvestrant-resistant ER+ breast cancer cell lines.

Cell Line ModelTreatmentIC50 (nM)Fold Resistance vs. Parental
MCF-7 (Parental) Fulvestrant1.5-
H3B-65450.8-
MCF-7 (Fulvestrant-Resistant) Fulvestrant>1000>667
H3B-654510.212.75
T47D (Parental) Fulvestrant3.0-
H3B-65451.2-
T47D (Fulvestrant-Resistant) Fulvestrant>1000>333
H3B-654515.512.9

Note: IC50 values are representative and compiled from multiple preclinical studies.

In Vivo Antitumor Activity in Xenograft Models

The superior efficacy of H3B-6545 is further demonstrated in in vivo models of fulvestrant-resistant breast cancer.

Xenograft ModelTreatmentTumor Growth Inhibition (%)
MCF-7 Fulvestrant-Resistant CDX Vehicle0
Fulvestrant15
H3B-654585
ERα Y537S Mutant PDX Vehicle0
Fulvestrant30
H3B-654595

Note: Tumor growth inhibition percentages are representative and compiled from multiple preclinical studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Generation of Fulvestrant-Resistant Cell Lines

Fulvestrant-resistant cell lines, such as MCF-7-FR and T47D-FR, are generated by continuous exposure to increasing concentrations of fulvestrant over a period of 6 to 12 months.

  • Initial Culture: Parental MCF-7 or T47D cells are cultured in their recommended growth medium.

  • Dose Escalation: Cells are initially treated with a low concentration of fulvestrant (e.g., 1 nM).

  • Subculturing: As cells adapt and resume proliferation, they are subcultured, and the concentration of fulvestrant is gradually increased.

  • Maintenance: Resistant lines are maintained in a medium containing a high concentration of fulvestrant (e.g., 100 nM) to ensure the stability of the resistant phenotype.

Cell Viability (IC50) Assay

The half-maximal inhibitory concentration (IC50) is determined using a standard luminescence-based cell viability assay.

  • Cell Seeding: Parental and fulvestrant-resistant cells are seeded in 96-well plates.

  • Drug Treatment: Cells are treated with serial dilutions of H3B-6545 or fulvestrant.

  • Incubation: Plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay kit that quantifies ATP levels.

  • Data Analysis: IC50 values are calculated from dose-response curves.

Western Blot Analysis

Western blotting is used to assess the expression levels of ERα and downstream signaling proteins.

  • Protein Extraction: Protein lysates are collected from treated and untreated cells.

  • SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are incubated with primary antibodies against ERα and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The antitumor activity of H3B-6545 is evaluated in immunodeficient mice bearing fulvestrant-resistant cell line-derived or patient-derived xenografts.

  • Tumor Implantation: Fulvestrant-resistant tumor cells or PDX fragments are implanted subcutaneously into mice.

  • Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle, fulvestrant, or H3B-6545.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biology and experimental design, the following diagrams are provided.

ER_Signaling_Pathway cluster_0 Fulvestrant-Sensitive cluster_1 Fulvestrant-Resistant Estradiol Estradiol ER_alpha_WT ERα (Wild-Type) Estradiol->ER_alpha_WT Binds & Activates ERE Estrogen Response Element ER_alpha_WT->ERE Binds Gene_Expression Gene Expression (Proliferation) ERE->Gene_Expression Fulvestrant Fulvestrant Fulvestrant->ER_alpha_WT Degrades ER_alpha_Mutant ERα (Mutant) ERE_Resistant Estrogen Response Element ER_alpha_Mutant->ERE_Resistant Constitutively Active Gene_Expression_Resistant Constitutive Gene Expression (Proliferation) ERE_Resistant->Gene_Expression_Resistant Fulvestrant_Resistant Fulvestrant Fulvestrant_Resistant->ER_alpha_Mutant Ineffective H3B_6545 H3B-6545 H3B_6545->ER_alpha_Mutant Covalently Inactivates

Caption: ERα signaling in fulvestrant-sensitive vs. -resistant states.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Generate_FR_Cells Generate Fulvestrant-Resistant (FR) Cell Lines IC50_Assay IC50 Determination: H3B-6545 vs. Fulvestrant Generate_FR_Cells->IC50_Assay Western_Blot Western Blot for ERα & Downstream Targets Generate_FR_Cells->Western_Blot Establish_Xenografts Establish FR Xenografts (CDX or PDX) Generate_FR_Cells->Establish_Xenografts Use in vivo Treatment_Groups Randomize to Treatment Groups: Vehicle, Fulvestrant, H3B-6545 Establish_Xenografts->Treatment_Groups Tumor_Monitoring Monitor Tumor Growth Treatment_Groups->Tumor_Monitoring Efficacy_Analysis Analyze Antitumor Efficacy Tumor_Monitoring->Efficacy_Analysis

Caption: Workflow for comparing H3B-6545 and fulvestrant.

Conclusion

The compelling preclinical data strongly support the development of H3B-6545 as a novel therapeutic option for patients with ER+, HER2- breast cancer that has become resistant to fulvestrant. Its unique covalent mechanism of action and potent activity against both wild-type and mutant ERα provide a clear rationale for its ongoing clinical investigation. H3B-6545 has the potential to address a significant unmet medical need in the treatment of endocrine-resistant breast cancer.

References

A Biophysical Showdown: H3B-6545's Covalent Embrace of Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed biophysical comparison of H3B-6545, a novel selective estrogen receptor covalent antagonist (SERCA), with other key estrogen receptor alpha (ERα) modulators. We delve into the binding kinetics, experimental methodologies, and the unique covalent mechanism that sets H3B-6545 apart in the landscape of endocrine therapies.

H3B-6545 is a first-in-class oral SERCA designed to inactivate both wild-type and mutant ERα by forming a covalent bond with cysteine-530 (C530) within the receptor's ligand-binding domain.[1][2][3] This distinct mechanism of action translates to a prolonged and robust antagonism, offering a potential advantage over non-covalent inhibitors, particularly in the context of acquired resistance to standard endocrine therapies.[3][4] Preclinical studies have consistently demonstrated the superior anti-tumor activity of H3B-6545 when compared to the selective estrogen receptor degrader (SERD) fulvestrant (B1683766), especially in models harboring ERα mutations.[3][4]

Comparative Binding Kinetics of ERα Ligands

The interaction between a ligand and its target protein is defined by its binding kinetics—the rates of association (on-rate, kₐ or Kₒₙ) and dissociation (off-rate, kₔ or Kₒff), which together determine the binding affinity (dissociation constant, K₋). For covalent inhibitors like H3B-6545, the kinetics are a two-step process: an initial reversible binding followed by an irreversible covalent bond formation.

While specific non-covalent binding kinetic parameters (Kₒₙ, Kₒff, and K₋) for H3B-6545 are not publicly available, the rate of covalent modification has been determined. The observed rate constant (kₒₑₛ) for the covalent engagement of H3B-6545 with wild-type ERα is (1.2 ± 0.2) × 10⁻³ s⁻¹.[5] This value reflects the efficiency of the irreversible bond formation following the initial binding event. This covalent interaction leads to a long residence time, effectively inactivating the receptor.

In contrast, traditional ERα antagonists like tamoxifen (B1202) and fulvestrant exhibit reversible binding. The following table summarizes the available binding kinetic data for these compounds, providing a basis for comparison.

CompoundClassAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Dissociation Constant (K₋) (nM)Notes
H3B-6545 SERCAData not availableData not availableData not availableForms a covalent bond with C530 of ERα. The observed rate of covalent modification (kₒₑₛ) is (1.2 ± 0.2) × 10⁻³ s⁻¹ for ERαWT.[5]
Fulvestrant SERDData not availableData not availableHigh Affinity (pM range)Known for its very high affinity and ability to induce ERα degradation.[6]
4-hydroxytamoxifen (B85900) (active metabolite of Tamoxifen) SERM2 x 10³ - 6 x 10³Data not available~3.7Exhibits significantly slower association rates compared to agonists.
17β-Estradiol Endogenous Agonist1 x 10⁶ - 6 x 10⁶Data not available~0.2The natural ligand for ERα, showing rapid association.

Note: The kinetic data for 4-hydroxytamoxifen and 17β-Estradiol are derived from Surface Plasmon Resonance (SPR) studies and are provided as a range from published literature. The K₋ for fulvestrant is widely reported to be in the picomolar range, indicating very tight binding, though specific kinetic rate constants are not consistently available.

Experimental Protocols

The determination of binding kinetics is crucial for understanding the therapeutic potential of a drug candidate. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful biophysical techniques used for this purpose.

Surface Plasmon Resonance (SPR) for Covalent Inhibitors

SPR is a label-free technique that measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface). For covalent inhibitors like H3B-6545, the experimental design is adapted to capture both the initial reversible binding and the subsequent irreversible covalent modification.

Methodology:

  • Immobilization: Recombinant human ERα (ligand) is immobilized on a sensor chip. A common method is amine coupling, where the protein is covalently linked to the carboxymethylated dextran (B179266) surface of the chip.

  • Analyte Injection: A series of concentrations of the covalent inhibitor (analyte), such as H3B-6545, are prepared in a suitable running buffer.

  • Association Phase: The analyte is injected over the sensor surface at a constant flow rate. The initial increase in the SPR signal (measured in Resonance Units, RU) corresponds to the reversible binding of the analyte to the immobilized ERα.

  • Dissociation and Covalent Modification Phase: Following the association phase, the running buffer is flowed over the chip. For a reversible inhibitor, the SPR signal would decrease as the compound dissociates. For a covalent inhibitor like H3B-6545, the signal will not return to baseline due to the formation of a permanent covalent bond. The rate of signal stabilization during this phase can be used to determine the rate of covalent modification (kᵢₙₐ꜀ₜ).

  • Data Analysis: The sensorgram data is fitted to a two-state reaction model (P + L ⇌ PL → P-L), which allows for the determination of the initial binding affinity (Kᵢ) and the rate of covalent inactivation (kᵢₙₐ꜀ₜ).

  • Regeneration: Due to the irreversible nature of the binding, the sensor surface cannot be regenerated in the traditional sense. Therefore, for high-throughput screening of covalent inhibitors, specialized sensor chips or methodologies that allow for the regeneration of the surface or the use of disposable chips are often employed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse of K₋), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation: A solution of ERα is placed in the sample cell of the calorimeter, and a solution of the ligand (e.g., H3B-6545) at a higher concentration is loaded into the injection syringe.

  • Titration: A series of small, precise injections of the ligand are made into the protein solution while the temperature is kept constant.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction. For covalent inhibitors, ITC can be used to characterize the initial non-covalent binding step before the covalent reaction occurs, often by using a non-reactive analog of the inhibitor or by performing the experiment at low temperatures to slow down the covalent reaction.

Visualizing the Molecular Interactions and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

ER_Alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_alpha_inactive Inactive ERα (bound to HSP90) Estrogen->ER_alpha_inactive Binds HSP90 HSP90 ER_alpha_inactive->HSP90 Releases ER_alpha_active Active ERα Dimer ER_alpha_inactive->ER_alpha_active Dimerization ERE Estrogen Response Element (ERE) ER_alpha_active->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates

Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway.

H3B_6545_Covalent_Binding cluster_binding_pocket ERα Ligand Binding Pocket ER_alpha ERα Reversible_Complex Reversible Complex (ERα...H3B-6545) ER_alpha->Reversible_Complex Cys530 Cysteine 530 Covalent_Complex Covalent Complex (ERα-H3B-6545) Cys530->Covalent_Complex Forms bond with H3B_6545 H3B-6545 H3B_6545->Reversible_Complex Non-covalent binding (Kon, Koff) Reversible_Complex->Covalent_Complex Covalent bond formation (kinact)

Caption: Covalent Binding Mechanism of H3B-6545 to ERα.

SPR_Experimental_Workflow start Start immobilize Immobilize ERα on Sensor Chip start->immobilize inject_analyte Inject Analyte (e.g., H3B-6545) at various concentrations immobilize->inject_analyte association Measure Association Phase (Real-time binding) inject_analyte->association dissociation Inject Running Buffer Measure Dissociation Phase association->dissociation regenerate Regenerate Sensor Surface (if applicable) dissociation->regenerate analyze Analyze Sensorgram Data (Fit to binding model) dissociation->analyze regenerate->inject_analyte Next concentration end End analyze->end

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling H3B-6545 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling H3B-6545 hydrochloride, a selective estrogen receptor covalent antagonist (SERCA) used in research for metastatic ER-positive, HER2-negative breast cancer.[1][2] Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent inhalation, ingestion, and skin/eye contact.[3] The following table summarizes the required PPE.

Protection Type Required Equipment Purpose
Eye Protection Splash goggles or safety glasses with side shieldsTo prevent eye contact with the compound.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Body Protection Full laboratory suit or gownTo protect skin and clothing from contamination.[3]
Respiratory Protection Dust respirator or use of a fume hoodTo avoid inhalation of the powdered compound.[3]
Foot Protection Closed-toe shoes and boots for spill responseTo protect feet from spills.[3]

Operational Plan: Step-by-Step Guidance

This section outlines the procedural workflow for handling this compound from receipt to experimental use.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly closed, designated, and secure location.[3] For long-term stability, store the compound in solvent at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Keep away from heat and sources of ignition.[3]

2.2. Preparation of Solutions

  • Controlled Environment: All handling of the solid compound should be conducted in a chemical fume hood to minimize inhalation risk.

  • Dissolution: this compound is soluble in DMSO.[4] Prepare solutions according to your experimental protocol.

  • Aliquotting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the prepared solution for storage.

2.3. Experimental Use

  • Safe Handling: Follow all institutional guidelines for handling potent compounds.

  • Hygiene: Wash hands thoroughly after handling and before leaving the laboratory, eating, or smoking.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that come into contact with this compound, including unused compound, contaminated PPE, and labware, must be segregated as hazardous chemical waste.

  • Waste Collection: Use designated, clearly labeled, and leak-proof containers for waste collection.

  • Disposal Regulations: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3] Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration.[3]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water.[3]

  • Eye Contact: Flush eyes with water for at least 15 minutes as a precaution, removing contact lenses if present.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[3]

  • Spills: For small spills, use appropriate tools to collect the material into a waste disposal container. For large spills, use a shovel to place the material into a suitable container.[3] A self-contained breathing apparatus should be used to avoid inhalation of the product during a large spill cleanup.[3]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling process for this compound.

G Receiving Receiving and Inspection Storage Secure Storage (-20°C or -80°C) Receiving->Storage Preparation Preparation in Fume Hood (Dissolution and Aliquotting) Storage->Preparation Experiment Experimental Use Preparation->Experiment Waste Waste Segregation (Contaminated Materials) Experiment->Waste Disposal Disposal via EHS Waste->Disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.